molecular formula C30H44O4 B15567049 Kadsuracoccinic Acid A

Kadsuracoccinic Acid A

货号: B15567049
分子量: 468.7 g/mol
InChI 键: QOIBKZDJHBYYMX-AVNVPESYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kadsuracoccinic acid A has been reported in Kadsura coccinea with data available.
from Kadsura coccinea;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIBKZDJHBYYMX-AVNVPESYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation and Structural Elucidation of Kadsuracoccinic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuracoccinic Acid A, a novel 3,4-seco-lanostane triterpenoid, has been isolated from the medicinal plant Kadsura coccinea. Its unique chemical structure and biological activity, particularly its ability to arrest embryonic cell division, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the methodologies employed for the isolation and complete structure elucidation of this compound, presenting detailed experimental protocols, tabulated quantitative data, and visual representations of the workflows and its biological context.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active natural products, including lignans (B1203133) and triterpenoids[1]. Kadsura coccinea (Lem.) A. C. Smith, in particular, has been a subject of phytochemical investigations leading to the discovery of several novel compounds[2][3]. Among these, this compound stands out due to its unique ring-A seco-lanostane skeleton. This guide details the scientific journey of its discovery, from the plant material to its fully characterized chemical structure and initial biological insights.

Isolation of this compound

The isolation of this compound from the rhizomes of Kadsura coccinea involves a multi-step process of extraction, solvent partitioning, and chromatographic purification.

Experimental Protocol: Isolation

Plant Material: The dried rhizomes of Kadsura coccinea were used as the starting material.

Extraction:

  • The dried and powdered rhizomes (1.75 kg) were extracted three times with 80% acetone (B3395972) at room temperature.

  • The combined acetone extracts were concentrated under reduced pressure to yield a crude extract (82.5 g)[4].

Solvent Partitioning:

  • The crude extract was suspended in water (2 L).

  • The aqueous suspension was successively partitioned with chloroform (B151607) (3 x 2 L), ethyl acetate (B1210297) (3 x 2 L), and n-butanol (3 x 2 L).

  • The resulting fractions were concentrated to yield the chloroform (44.7 g), ethyl acetate (4.0 g), and n-butanol (14.2 g) fractions[4]. This compound was isolated from the ethyl acetate fraction.

Chromatographic Purification:

  • Column Chromatography (CHP-20P): The ethyl acetate fraction was subjected to column chromatography on a CHP-20P column (40 x 1000 mm). The column was eluted with a gradient of H₂O and MeOH, starting from 100% H₂O and gradually increasing the polarity to 60:40 H₂O-MeOH[4].

  • Silica (B1680970) Gel Column Chromatography: Further purification of the fractions obtained from the CHP-20P column was performed on silica gel columns.

  • Preparative HPLC: Final purification to obtain pure this compound was achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Crystallization: this compound was crystallized from an acetone solution to yield colorless prisms[2].

Diagram: Isolation Workflow of this compound

G plant Dried Rhizomes of Kadsura coccinea extraction Extraction with 80% Acetone plant->extraction partitioning Solvent Partitioning (Chloroform, Ethyl Acetate, n-Butanol) extraction->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction chp20p CHP-20P Column Chromatography (H2O-MeOH gradient) etoac_fraction->chp20p silica Silica Gel Column Chromatography chp20p->silica hplc Preparative HPLC silica->hplc pure_compound This compound hplc->pure_compound G pure_compound Pure this compound ms HREIMS pure_compound->ms nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HMQC, HMBC) pure_compound->nmr xray Single-Crystal X-ray Diffraction pure_compound->xray mol_formula Molecular Formula (C30H44O4) ms->mol_formula planar_structure Planar Structure and Connectivity nmr->planar_structure relative_conformation Relative Stereochemistry xray->relative_conformation final_structure Complete 3D Structure mol_formula->final_structure planar_structure->final_structure relative_conformation->final_structure G G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis and Cytokinesis) G2->M M->G1 KAA Kadsuracoccinic Acid A KAA->M Inhibition of Cell Cleavage

References

Spectroscopic and Biological Profile of Kadsuracoccinic Acid A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the spectroscopic data available for Kadsuracoccinic Acid A, a naturally occurring triterpenoid (B12794562) isolated from Kadsura coccinea. The information presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The spectroscopic data for this compound and its methyl ester derivative have been compiled from published literature. The following tables summarize the key findings for easy reference and comparison.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HREIMS) has been instrumental in determining the molecular formula of this compound and its derivatives.

CompoundMolecular FormulaM+ (m/z)Key Fragments (m/z)
This compoundC₃₀H₄₄O₄468.3233[1]453, 395, 369 (100%), 327, 261[1]
This compound Methyl EsterC₃₁H₄₆O₄482.3391[2]383 (100%), 275, 95[2]
Infrared (IR) Spectroscopy Data

The infrared spectra, recorded using potassium bromide (KBr) pellets, reveal the presence of key functional groups.

Compoundνₘₐₓ (cm⁻¹)
This compound3500–3210, 2939, 1695, 1637, 1455, 1372, 1295, 1081, 894, 757[1]
This compound Methyl Ester3433, 3076, 1739, 1690, 1272[2]
Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR data provide detailed structural insights into the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data (Selected Signals)

ProtonThis compound (δ ppm)[1]This compound Methyl Ester (δ ppm)[2]
Olefinic Methyls1.58, 1.76, 1.921.56, 1.74, 1.90
Isopropenyl (exo-methylene)4.87, 4.70 (H-28a, H-28b)4.85, 4.69 (H-28a, H-28b)
Isopropenyl (methyl)1.76 (CH₃-29)1.74 (CH₃-29)
Tertiary Methyls0.70, 0.81, 1.060.70, 0.80, 1.04
Ester Methyl-3.65

¹³C NMR Spectroscopic Data (Selected Signals)

CarbonThis compound (δ ppm)[1]This compound Methyl Ester (δ ppm)[2]
Carboxyl181.7, 174.1175.1 (C-3), 172.6 (C-26)
Ester Methyl-51.5

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Isolation and Purification

The rhizomes of Kadsura coccinea were extracted with chloroform. The resulting extract was subjected to column chromatography on silica (B1680970) gel. Further purification was achieved through High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1][2]

Spectroscopic Analysis
  • NMR Spectra : ¹H and ¹³C NMR spectra were recorded on a spectrometer, typically in CDCl₃, with chemical shifts reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectra : High-resolution and electron impact mass spectra were obtained using a mass spectrometer.

  • IR Spectra : Infrared spectra were recorded on a Fourier-transform infrared (FTIR) spectrophotometer using KBr pellets.

  • UV Spectra : UV spectra were measured in methanol.

Biological Activity and Experimental Workflow

This compound has demonstrated biological activity, specifically the arrest of cell division in Xenopus laevis embryonic cells.[1][3] The general workflow for its isolation and biological evaluation is depicted below.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Characterization cluster_2 Biological Evaluation A Plant Material (Kadsura coccinea) B Solvent Extraction (Chloroform) A->B C Column Chromatography (Silica Gel) B->C D HPLC Purification C->D E Pure this compound D->E F NMR (1H, 13C) E->F G Mass Spectrometry (HREIMS) E->G H IR Spectroscopy E->H I UV Spectroscopy E->I K Treatment with this compound E->K J Xenopus laevis Embryonic Cells J->K L Observation of Cell Division Arrest K->L

Caption: Workflow of this compound isolation and bioactivity screening.

The observed biological effect of this compound on cell division suggests a potential mechanism of action that warrants further investigation. A simplified representation of this interaction is shown below.

G A This compound B Xenopus laevis Embryonic Cells A->B Introduced to C Cellular Target(s) B->C Interacts with D Inhibition of Cell Cycle Progression C->D Leads to E Arrest of Cell Division D->E Results in

Caption: Conceptual diagram of this compound's effect on cell division.

References

Kadsuracoccinic Acid A: A Comprehensive Technical Guide to its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuracoccinic Acid A, a tetracyclic triterpenoid (B12794562) compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its primary natural source, abundance, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a naturally occurring compound isolated from the medicinal plant Kadsura coccinea.[1][2][3] This climbing shrub, belonging to the Schisandraceae family, is predominantly found in the southern regions of China, including the provinces of Hubei, Guangdong, Guangxi, Sichuan, Yunnan, and Guizhou. In traditional Chinese medicine, various parts of Kadsura coccinea have been utilized for treating conditions such as rheumatoid arthritis and gastroenteric disorders.

The primary parts of the plant from which this compound has been successfully isolated are the stems and rhizomes .[2][3][4] While the presence of a diverse array of triterpenoids in Kadsura coccinea is well-documented, specific quantitative data on the abundance of this compound is limited in publicly available literature. However, isolation experiments provide an indication of its yield from the plant material.

Quantitative Data on Isolation

The following table summarizes the yield of this compound from a representative isolation experiment starting with the dried rhizomes of Kadsura coccinea.

Plant MaterialInitial Dry WeightExtraction SolventTotal Extract WeightEthyl Acetate (B1210297) FractionIsolated this compound
Dried Rhizomes of Kadsura coccinea1.75 kg80% Acetone (B3395972)82.5 g4.0 g20.2 mg

Data compiled from a study by Li et al. (2008) where the isolated compound '1' was identified as kadsuracoccin acid A.[4]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Kadsura coccinea involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of triterpenoids from this plant species.[4]

Plant Material and Extraction
  • Plant Material Preparation : Dried rhizomes of Kadsura coccinea are ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material (1.75 kg) is extracted three times with 80% acetone at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract (82.5 g).

Solvent Partitioning

The crude extract is suspended in water (2 L) and sequentially partitioned with different organic solvents of increasing polarity to separate compounds based on their solubility.

  • Chloroform (B151607) Partitioning : The aqueous suspension is partitioned three times with chloroform (3 x 2 L).

  • Ethyl Acetate Partitioning : The remaining aqueous layer is then partitioned three times with ethyl acetate (3 x 2 L). This compound is expected to be enriched in this fraction.

  • n-Butanol Partitioning : The aqueous layer is further partitioned three times with n-butanol (3 x 2 L).

The ethyl acetate fraction (4.0 g) is collected and concentrated for further purification.

Chromatographic Purification
  • Initial Column Chromatography : The ethyl acetate fraction is subjected to column chromatography using a CHP-20P column (40 x 1000 mm). The mobile phase consists of a gradient of water and methanol (B129727), starting from 100% water and gradually increasing the methanol concentration to 40%. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Thin-Layer Chromatography (TLC) : TLC is performed on Merck TLC plates (0.25 mm thickness). A solvent system of toluene-EtOAc-acetic Acid (70:33:3) is used for developing the plates. Compounds are visualized by spraying with a 5% (v/v) H2SO4 in ethanol (B145695) solution followed by heating.

  • High-Performance Liquid Chromatography (HPLC) : The fractions containing the compound of interest are pooled and further purified by preparative HPLC.

    • Column : Fluofix-120N (10 × 250 mm)

    • Mobile Phase : A mixture of water and acetonitrile (B52724) (5:95)

    • Flow Rate : 3 mL/min

    • Detection : UV detector at λ = 210 nm

This multi-step purification process yields purified this compound (20.2 mg).[4]

Potential Signaling Pathway Involvement

While direct studies on the specific signaling pathways modulated by this compound are not extensively reported, research on extracts from Kadsura coccinea leaves suggests potential involvement in several key cellular signaling cascades. Network pharmacology studies on these extracts have indicated a close relationship with the PI3K-Akt signaling pathway , as well as the MAPK, AGE-RAGE, and FoxO signaling pathways, particularly in the context of type 2 diabetes treatment.

The PI3K-Akt pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. The potential for compounds from Kadsura coccinea, such as this compound, to modulate this pathway presents an exciting avenue for further research.

Below is a simplified diagram illustrating the core components of the PI3K-Akt signaling pathway, which may be influenced by bioactive compounds from Kadsura coccinea.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes KadsuraCompound This compound (potential modulator) KadsuraCompound->PI3K Potential Inhibition? KadsuraCompound->Akt Potential Inhibition?

Potential modulation of the PI3K-Akt signaling pathway.

Conclusion

This compound, a seco-lanostane triterpenoid from Kadsura coccinea, represents a promising natural product for further investigation. This guide has provided a comprehensive overview of its natural source, a detailed protocol for its isolation, and insights into its potential interaction with critical cellular signaling pathways. The methodologies and data presented herein are intended to facilitate future research into the pharmacological properties and therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate the precise mechanisms of action and to explore its full range of biological activities.

References

Preliminary Biological Screening of Kadsuracoccinic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuracoccinic Acid A, a 3,4-seco-lanostane triterpenoid (B12794562) isolated from the medicinal plant Kadsura coccinea, has demonstrated notable biological activities in preliminary screenings. This technical guide provides a comprehensive overview of the initial biological evaluation of this compound, summarizing its observed effects on embryonic cell division and its potential as an anticancer and antiviral agent. This document details the experimental methodologies for the key biological assays, presents the quantitative data in structured tables, and visualizes the experimental workflows and a proposed signaling pathway for its cytotoxic effects using Graphviz (DOT language). This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and related compounds.

Introduction

This compound is a member of the triterpenoid class of natural products, specifically a 3,4-seco-lanostane, which has been isolated from the stems and roots of Kadsura coccinea.[1][2] This plant has a history of use in traditional medicine, and its chemical constituents, including a variety of triterpenoids and lignans, have been the subject of scientific investigation for their diverse biological activities.[2] Preliminary studies on this compound have revealed its potent effects on cell division and potential antiviral properties, suggesting its promise as a lead compound for further therapeutic development.

Biological Activities and Quantitative Data

The primary biological activities of this compound identified in preliminary screenings are its inhibitory effect on embryonic cell division and its anti-HIV-1 activity.

Inhibition of Embryonic Cell Division

This compound has been shown to arrest the cleavage of cultured individual Xenopus laevis cells at the blastular stage.[1] This activity suggests a potential mechanism of action related to the disruption of the cell cycle, possibly through interference with the M phase.[1]

Assay Organism/Cell Line Parameter Result Reference
Embryonic Cell Division AssayXenopus laevis (blastula stage cells)IC₅₀ (Inhibitory Concentration 50%)0.32 µg/mL[1]
Anti-HIV-1 Activity

Preliminary data indicates that this compound exhibits in vitro activity against the Human Immunodeficiency Virus type 1 (HIV-1).[3] While the precise mechanism for this compound has not been fully elucidated, other seco-lanostane triterpenoids from Kadsura coccinea have been shown to inhibit HIV-1 protease, a critical enzyme for viral replication.

Assay Target Parameter Result Reference
Anti-HIV-1 Activity AssayHIV-1EC₅₀ (Effective Concentration 50%)68.7 µM[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Xenopus laevis Embryonic Cell Division Assay

This protocol is based on established methods for studying cell division in Xenopus laevis embryos and is adapted to screen for inhibitory compounds like this compound.

Objective: To determine the effect of this compound on the early embryonic cell cleavage of Xenopus laevis.

Materials:

  • Mature Xenopus laevis frogs

  • Human chorionic gonadotropin (hCG)

  • Modified Barth's Saline (MBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Petri dishes

  • Microscope

Procedure:

  • Embryo Collection: Induce ovulation in female Xenopus laevis by injecting with hCG. Collect fertilized eggs and remove the jelly coat using a solution of 2% cysteine in 1/3x MBS (pH 7.8).

  • Culture: Culture the dejellied embryos in 1/3x MBS at 18-22°C.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in 1/3x MBS to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO should also be prepared.

  • Treatment: At the blastula stage of development, transfer the embryos to Petri dishes containing the different concentrations of this compound or the vehicle control.

  • Observation: Observe the embryos under a microscope at regular intervals to monitor cell division.

  • Endpoint: The endpoint of the assay is the arrest of cell cleavage. The concentration of this compound that inhibits cell division by 50% (IC₅₀) is determined by analyzing the percentage of arrested embryos at each concentration.

Anti-HIV-1 Activity Assay (Reverse Transcriptase Inhibition)

This protocol describes a common method for screening compounds for their ability to inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the viral life cycle.

Objective: To evaluate the in vitro inhibitory activity of this compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A)•oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent)

  • This compound

  • DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the reaction buffer.

  • Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template-primer, and [³H]-dTTP.

  • Incubation: Add the diluted this compound or a vehicle control to the reaction mixture. Pre-incubate for 15 minutes at 37°C.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Reaction: Incubate the plate at 37°C for 1 hour.

  • Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized radiolabeled DNA on ice for 30 minutes.

  • Filtration: Collect the precipitated DNA by filtering the reaction mixtures through glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-dTTP.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of RT activity for each concentration of this compound compared to the vehicle control. The EC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Visualizations

Experimental Workflows

Experimental_Workflow_Xenopus_Assay cluster_preparation Preparation cluster_treatment Treatment & Observation cluster_analysis Data Analysis a Induce Ovulation in Xenopus laevis b Collect and Dejelly Fertilized Eggs a->b c Culture Embryos to Blastula Stage b->c e Treat Embryos with This compound c->e d Prepare Kadsuracoccinic Acid A Dilutions f Incubate and Observe for Cell Cleavage Arrest e->f g Quantify Percentage of Arrested Embryos f->g h Determine IC50 Value g->h

Caption: Workflow for the Xenopus laevis Embryonic Cell Division Assay.

Experimental_Workflow_Anti_HIV_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_quantification Quantification a Prepare Reaction Mix (Buffer, Template, [3H]-dTTP) b Add Kadsuracoccinic Acid A Dilutions a->b c Pre-incubate b->c d Add HIV-1 Reverse Transcriptase c->d e Incubate d->e f Terminate Reaction and Precipitate DNA e->f g Filter and Wash f->g h Measure Radioactivity g->h i Calculate EC50 Value h->i

Caption: Workflow for the Anti-HIV-1 Reverse Transcriptase Assay.
Proposed Signaling Pathway for Cytotoxicity

Based on the known mechanisms of other lanostane (B1242432) and seco-lanostane triterpenoids, a plausible signaling pathway for the cytotoxic effects of this compound is proposed below. This pathway involves the induction of apoptosis through the activation of caspases and potential cell cycle arrest.

Proposed_Signaling_Pathway cluster_stimulus Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction KAA This compound ATM_ATR ATM/ATR Activation KAA->ATM_ATR DNA Damage? Bcl2_family Bcl-2 Family Regulation (Bax up, Bcl-2 down) KAA->Bcl2_family Direct/Indirect Effect Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatases (Inhibition) Chk1_Chk2->Cdc25 CDK1_CyclinB CDK1/Cyclin B (Inactive) Cdc25->CDK1_CyclinB dephosphorylates G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito Cyto_c Cytochrome c Release Mito->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion and Future Directions

The preliminary biological screening of this compound reveals its potential as a bioactive natural product with significant effects on cell division and promising anti-HIV-1 activity. The potent inhibition of Xenopus laevis embryonic cell cleavage suggests that its mechanism of action may involve the disruption of critical cell cycle checkpoints. Further investigation is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Future research should focus on:

  • Mechanism of Action Studies: Detailed cell cycle analysis to confirm the specific phase of arrest and to identify the key regulatory proteins involved.

  • In-depth Antiviral Evaluation: Comprehensive studies to confirm the anti-HIV-1 activity, determine the mechanism of inhibition (e.g., protease, reverse transcriptase, or entry inhibition), and assess its activity against a broader range of viral strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound to identify the key structural features responsible for its bioactivity and to optimize its potency and selectivity.

  • In vivo Efficacy and Toxicity: Evaluation of the therapeutic potential and safety profile of this compound in preclinical animal models.

This technical guide provides a solid foundation for these future investigations, which will be crucial in determining the ultimate therapeutic value of this compound.

References

An In-depth Technical Guide on Kadsuracoccinic Acid A: Physical Properties, Solubility, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuracoccinic Acid A is a naturally occurring triterpenoid (B12794562) compound that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the seco-lanostane triterpene class, it possesses a unique chemical structure that contributes to its biological activities. This technical guide provides a comprehensive overview of the known physical properties, solubility characteristics, and the mechanism of action of this compound, with a focus on its effects on embryonic cell division.

Physical and Chemical Properties

This compound is a white, amorphous powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₄O₄[2]
Molecular Weight 468.67 g/mol [3]
Appearance Amorphous powder[1]
Melting Point 184-190 °C (of related compound Succinic Acid)[4][5][6][7]

Note: The melting point of this compound is not explicitly stated in the reviewed literature. The provided range is for Succinic Acid, a compound with a different structure, and is included for contextual reference only.

Solubility Profile

This compound is soluble in a range of organic solvents. This solubility is a critical factor for its extraction, purification, and formulation in research and development settings.

SolventSolubilitySource
Chloroform (B151607)Soluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]
Lower AlcoholsSoluble[1]
WaterHardly soluble[1]

Experimental Protocols

Isolation and Characterization of this compound

The isolation of this compound was first reported by Li et al. from the dried stems of Kadsura coccinea.[2][8] The general procedure is as follows:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as 80% acetone.[9]

  • Partitioning: The resulting extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.[9] this compound is typically found in the chloroform-soluble fraction.[8]

  • Chromatography: The chloroform fraction is subjected to repeated column chromatography on silica (B1680970) gel and preparative HPLC to yield the pure compound.[9]

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The relative conformation can be confirmed by X-ray crystallography.[2]

G Dried_Stems Dried Stems of Kadsura coccinea Extraction Extraction (80% Acetone) Dried_Stems->Extraction Partitioning Partitioning Extraction->Partitioning Chloroform_Fraction Chloroform Fraction Partitioning->Chloroform_Fraction Column_Chromatography Column Chromatography Chloroform_Fraction->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity, most notably its ability to arrest cell division at the embryonic stage.

Effect on Embryonic Cell Division

In a key study, this compound was found to arrest the cleavage of cultured individual Xenopus laevis (African clawed frog) cells at the blastular stage with an IC₅₀ of 0.32 µg/mL.[2] This finding suggests a potent inhibitory effect on the cell cycle machinery.

Postulated Signaling Pathway

The precise signaling pathway through which this compound exerts its effect on cell division in Xenopus laevis embryos is not yet fully elucidated. However, based on the known mechanisms of cell cycle control in this model organism, a plausible pathway can be proposed. The early embryonic cell cycles in Xenopus are primarily regulated by the activity of Cyclin-Dependent Kinases (CDKs) in complex with their cyclin partners.

It is hypothesized that this compound may interfere with key regulators of the G2/M transition, a critical checkpoint in the cell cycle. The activation of the M-phase Promoting Factor (MPF), a complex of Cdc2 (CDK1) and Cyclin B, is essential for entry into mitosis. The activity of MPF is tightly regulated by phosphorylation and dephosphorylation events involving kinases like Wee1 and phosphatases like Cdc25.

One potential mechanism of action for this compound could be the modulation of the p42 Mitogen-Activated Protein (MAP) kinase pathway. Activation of the MAP kinase cascade has been shown to induce a G2-like arrest in Xenopus egg extracts by preventing the activation of Cdc2/cyclin complexes.[10] This arrest is achieved without significantly affecting DNA replication or cyclin synthesis but by inhibiting the hyperphosphorylation of Cdc25 and Wee1.[10]

G cluster_pathway Cell Cycle Progression cluster_effect Outcome Kadsuracoccinic_Acid_A This compound MAPK_Pathway p42 MAPK Pathway Kadsuracoccinic_Acid_A->MAPK_Pathway Activates? Wee1_Cdc25 Wee1 / Cdc25 Regulation MAPK_Pathway->Wee1_Cdc25 Prevents Hyperphosphorylation Cdc2_CyclinB Cdc2/Cyclin B (MPF) Activation Wee1_Cdc25->Cdc2_CyclinB Inhibits G2_M_Transition G2/M Transition Cdc2_CyclinB->G2_M_Transition Blocked Cell_Division_Arrest Cell Division Arrest

Caption: Postulated signaling pathway of this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activity against embryonic cell division. While its fundamental physical and solubility properties have been partially characterized, further quantitative studies are required to provide a more complete profile. Elucidation of the specific molecular targets and the detailed signaling pathway involved in its cell cycle arresting effects will be crucial for its future development as a potential therapeutic agent. This guide serves as a foundational resource for researchers embarking on further investigation of this intriguing molecule.

References

A Comprehensive Technical Guide to Triterpenoids from Kadsura coccinea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature survey on the triterpenoids isolated from Kadsura coccinea, a plant with a rich history in traditional medicine for treating inflammatory and other disorders. This document details the diverse chemical structures, biological activities, and underlying mechanisms of action of these compounds, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Kadsura coccinea (Lem.) A.C. Smith, belonging to the Schisandraceae family, is a significant source of structurally diverse and biologically active secondary metabolites, particularly triterpenoids.[1][2] Traditionally, it has been used in Chinese medicine to treat conditions like rheumatoid arthritis and gastroenteric disorders.[1][3] Modern phytochemical investigations have led to the isolation and characterization of a plethora of triterpenoids, primarily of the lanostane (B1242432) and cycloartane (B1207475) skeletons, many of which exhibit potent anti-inflammatory, cytotoxic, and anti-proliferative activities.[4][5][6] This guide summarizes the current knowledge on these compounds, focusing on their quantitative data, experimental protocols for their isolation and characterization, and their modulation of key signaling pathways.

Isolated Triterpenoids and their Biological Activities

A significant number of triterpenoids have been isolated from various parts of Kadsura coccinea, including the roots and stems.[4][5] These compounds can be broadly classified into lanostane-type, cycloartane-type, and seco-lanostane-type triterpenoids.[4][5] Many of these isolates have been evaluated for their biological activities, with promising results in the context of inflammation and cancer.

Data Presentation

The following tables summarize the quantitative data for some of the key triterpenoids isolated from Kadsura coccinea, including their anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Triterpenoids from Kadsura coccinea

CompoundTriterpenoid (B12794562) TypeAssayTarget/Cell LineIC50 (µM)Reference
Heilaohuacid C (4)3,4-seco-lanostaneIL-6 release inhibitionLPS-induced RAW 264.7 macrophages8.15[4][7]
Compound 31Not specifiedIL-6 release inhibitionLPS-induced RAW 264.7 macrophages9.86[4][7]
Kadsuracoccin acid A (1)3,4-seco-lanostaneNO production inhibitionLPS/IFN-γ-activated RAW 264.7 macrophagesInactive[1][8]
Anwuweizonic acid (2)Not specifiedNO production inhibitionLPS/IFN-γ-activated RAW 264.7 macrophagesInactive[1]
Neokadsuranic acid B (3)Not specifiedNO production inhibitionLPS/IFN-γ-activated RAW 264.7 macrophagesInactive[1]

Table 2: Cytotoxic and Anti-proliferative Activities of Triterpenoids from Kadsura coccinea

CompoundTriterpenoid TypeAssayCell LineGI50/IC50 (µM)Reference
Seco-coccinic acid A (1)LanostaneAntiproliferativeHL-606.8 - 42.1[5]
Seco-coccinic acid B (2)LanostaneAntiproliferativeHL-606.8 - 42.1[5]
Seco-coccinic acid C (3)LanostaneAntiproliferativeHL-606.8 - 42.1[5]
Seco-coccinic acid E (5)LanostaneAntiproliferativeHL-606.8 - 42.1[5]
Compound 17Not specifiedInhibition of proliferationRA-FLS cells7.52[4][7]
Compound 18Not specifiedInhibition of proliferationRA-FLS cells8.85[4][7]
Compound 31Not specifiedInhibition of proliferationRA-FLS cells7.97[4][7]
Compound 6Not specifiedCytotoxicityNCI-H23 (lung cancer)1.28[6]
Compound 6Not specifiedCytotoxicityNUGC-3 (stomach cancer)1.28[6]
Compound 6Not specifiedCytotoxicityPC-3 (prostate cancer)2.33[6]
Compound 6Not specifiedCytotoxicityMDA-MB-231 (breast cancer)2.67[6]
Compound 6Not specifiedCytotoxicityACHN (renal cancer)2.33 - 2.67[6]
Compound 6Not specifiedCytotoxicityHCT-15 (colon cancer)2.33 - 2.67[6]

Experimental Protocols

The isolation and structural elucidation of triterpenoids from Kadsura coccinea involve a series of well-established phytochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Extraction and Isolation of Triterpenoids

A general workflow for the extraction and isolation of triterpenoids from the plant material is depicted below.

G plant_material Dried and Powdered Kadsura coccinea Plant Material (e.g., roots, stems) extraction Extraction (e.g., 80% Acetone or Ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., Chloroform, Ethyl Acetate (B1210297), n-Butanol) extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel, CHP-20P) partitioning->chromatography Ethyl Acetate Fraction hplc Preparative HPLC chromatography->hplc Combined Fractions pure_compounds Isolated Triterpenoids hplc->pure_compounds

Caption: General workflow for triterpenoid isolation.

A specific protocol for the extraction and isolation of triterpenoids from the rhizome of Kadsura coccinea is as follows[1]:

  • Extraction: The dried rhizome of K. coccinea (1.75 kg) is extracted three times with 80% acetone. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Partitioning: The extract is suspended in water and partitioned successively with chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a CHP-20P column, eluting with a gradient of H₂O and MeOH. Fractions are collected and combined based on TLC monitoring.

  • HPLC Purification: Further purification of the combined fractions is achieved by preparative HPLC on a Fluofix-120N column with a mobile phase of H₂O-CH₃CN to yield the pure triterpenoids.

Structural Elucidation

The structures of the isolated triterpenoids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[4][9]

  • Electronic Circular Dichroism (ECD): ECD spectroscopy is employed to determine the absolute configuration of the molecules by comparing experimental spectra with calculated spectra.[4]

Anti-inflammatory Activity Assay (Inhibition of NO, IL-6, and TNF-α)

The anti-inflammatory activity of the isolated triterpenoids is often assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and then stimulated with LPS in the presence or absence of the test compounds for a specific duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1]

    • Cytokines (IL-6 and TNF-α): The levels of IL-6 and TNF-α in the culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4]

  • Data Analysis: The inhibitory concentration (IC50) values are calculated from the dose-response curves.

Cytotoxicity and Anti-proliferative Assays

The cytotoxic and anti-proliferative effects of the triterpenoids are evaluated against various cancer cell lines and rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells.

  • Cell Culture and Treatment: The target cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to the untreated control.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) values are determined from the dose-response curves.

Signaling Pathways Modulated by Kadsura coccinea Triterpenoids

The anti-inflammatory effects of triterpenoids from Kadsura coccinea are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The inhibition of the NF-κB and JAK2/STAT3 pathways has been identified as a significant mechanism of action.[10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Triterpenoids from Kadsura coccinea can suppress the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_complex p65/p50/IκBα (Inactive) p65 p65 p50 p50 active_NFkB p65/p50 (Active) NFkB_complex->active_NFkB Release of p65/p50 DNA DNA active_NFkB->DNA Nuclear Translocation triterpenoids Kadsura coccinea Triterpenoids triterpenoids->IKK Inhibition triterpenoids->active_NFkB Inhibition of Translocation pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.
Inhibition of the JAK2/STAT3 Signaling Pathway

The JAK/STAT signaling pathway is another critical pathway in cytokine-mediated inflammation. Triterpenoids from Kadsura coccinea have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK2 JAK2 cytokine_receptor->JAK2 Activation cytokine Cytokine (e.g., IL-6) cytokine->cytokine_receptor STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation triterpenoids Kadsura coccinea Triterpenoids triterpenoids->JAK2 Inhibition of Phosphorylation triterpenoids->STAT3 Inhibition of Phosphorylation inflammatory_genes Inflammatory Genes DNA->inflammatory_genes Transcription

Caption: Inhibition of the JAK2/STAT3 signaling pathway.

Conclusion

The triterpenoids from Kadsura coccinea represent a rich and diverse source of bioactive compounds with significant potential for the development of new therapeutic agents. Their potent anti-inflammatory and cytotoxic activities, coupled with their ability to modulate key signaling pathways such as NF-κB and JAK2/STAT3, make them attractive candidates for further investigation in the context of inflammatory diseases and cancer. This technical guide provides a solid foundation of the current knowledge, and it is anticipated that continued research in this area will lead to the discovery of novel drug leads and a deeper understanding of the therapeutic potential of these natural products.

References

Methodological & Application

Application Notes and Protocols: Extraction of Kadsuracoccinic Acid A from Kadsura coccinea Stems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuracoccinic Acid A, a notable seco-lanostane triterpenoid (B12794562), has been isolated from the stems of Kadsura coccinea, a plant utilized in traditional medicine. This compound has garnered scientific interest due to its potential biological activities, including the ability to arrest cell division and exhibit anti-HIV-1 properties.[1] This document provides a detailed protocol for the extraction and isolation of this compound from the stems of Kadsura coccinea, compiled from available scientific literature. It is intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

Table 1: Solvent Partitioning of Crude Acetone Extract from Kadsura coccinea Rhizomes

FractionWeight (g)Percentage of Crude Extract (%)
Crude Acetone Extract82.5100
Chloroform (B151607) Soluble44.754.2
Ethyl Acetate (B1210297) Soluble4.04.8
n-Butanol Soluble14.217.2
Residual Aqueous Extract20.624.9

Data adapted from a study on Kadsura coccinea rhizomes.

Experimental Protocols

The following protocol is a composite methodology based on established procedures for the isolation of seco-lanostane triterpenoids from Kadsura coccinea.

Part 1: Preparation of Plant Material and Initial Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh stems of Kadsura coccinea.

    • Air-dry the stems in a well-ventilated area, protected from direct sunlight.

    • Once thoroughly dried, pulverize the stems into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered stems in 95% ethanol (B145695) at room temperature. A recommended ratio is 1:10 (w/v) of plant material to solvent.

    • Allow the mixture to stand for a period of 24-48 hours with occasional agitation.

    • Filter the extract through cheesecloth or a similar material to remove the bulk plant material.

    • Re-extract the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Part 2: Solvent Partitioning of the Crude Extract
  • Suspension in Water:

    • Suspend the crude ethanol extract in distilled water.

  • Sequential Solvent Partitioning:

    • Perform liquid-liquid extraction sequentially with solvents of increasing polarity.

    • First, partition the aqueous suspension with petroleum ether. Separate the layers and collect the petroleum ether fraction.

    • Subsequently, partition the aqueous layer with ethyl acetate.

    • Finally, the remaining aqueous layer can be partitioned with n-butanol.

    • Concentrate each solvent fraction using a rotary evaporator to yield the respective crude fractions. The chloroform fraction is expected to be enriched with this compound.

Part 3: Isolation and Purification of this compound
  • Column Chromatography:

    • Subject the dried chloroform fraction to column chromatography for further purification.

    • Stationary Phase: Silica (B1680970) gel (100-200 mesh) is a suitable adsorbent.

    • Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system and gradually increase the polarity. A common solvent system for triterpenoid separation is a mixture of petroleum ether and ethyl acetate, or chloroform and methanol (B129727). The exact gradient should be optimized based on Thin Layer Chromatography (TLC) monitoring.

    • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using TLC.

  • Thin Layer Chromatography (TLC) Monitoring:

    • Use silica gel TLC plates.

    • Spot the collected fractions onto the TLC plate alongside the crude chloroform fraction as a reference.

    • Develop the TLC plate in an appropriate solvent system (e.g., petroleum ether:ethyl acetate or chloroform:methanol).

    • Visualize the spots under UV light and/or by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating) to identify the fractions containing the compound of interest.

    • Pool the fractions that show a prominent spot corresponding to this compound.

  • Further Purification (if necessary):

    • If the pooled fractions are not sufficiently pure, they can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) for final purification.

  • Crystallization:

    • Once a pure fraction is obtained, crystallization can be attempted to obtain pure this compound. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol or acetone) and allow for slow evaporation or cooling to induce crystallization.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow start Dried Kadsura coccinea Stems extraction Maceration with 95% Ethanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction other_fractions Other Solvent Fractions partitioning->other_fractions column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography tlc TLC Monitoring column_chromatography->tlc purified_fractions Pooled Purified Fractions tlc->purified_fractions final_purification Further Purification (e.g., HPLC) purified_fractions->final_purification pure_compound This compound final_purification->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway Inhibition

This compound has demonstrated anti-HIV-1 activity. While its precise mechanism is not fully elucidated, related seco-lanostane triterpenoids from Kadsura coccinea have been shown to inhibit HIV-1 protease, a critical enzyme in the viral life cycle. The following diagram illustrates the general mechanism of HIV-1 protease inhibitors.

HIV_Protease_Inhibition hiv_entry HIV Entry into Host Cell reverse_transcription Reverse Transcription (RNA to DNA) hiv_entry->reverse_transcription integration Integration of Viral DNA into Host Genome reverse_transcription->integration transcription_translation Transcription & Translation integration->transcription_translation gag_pol Gag-Pol Polyprotein Precursor transcription_translation->gag_pol cleavage Cleavage of Polyproteins gag_pol->cleavage hiv_protease HIV-1 Protease hiv_protease->cleavage structural_proteins Mature Structural Proteins & Enzymes cleavage->structural_proteins viral_assembly Viral Assembly structural_proteins->viral_assembly mature_virion Mature, Infectious Virion viral_assembly->mature_virion kadsuracoccinic_acid_A This compound (Proposed Inhibitor) kadsuracoccinic_acid_A->inhibition inhibition->hiv_protease

Caption: Inhibition of HIV-1 protease by this compound (Proposed).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Kadsuracoccinic Acid A from Kadsura coccinea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Kadsuracoccinic Acid A, a bioactive triterpenoid (B12794562), from the rhizomes of Kadsura coccinea. The methodology encompasses the initial extraction and fractionation, followed by a final purification step using High-Performance Liquid Chromatography (HPLC). This protocol is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development who are interested in isolating this compound for further investigation of its biological activities.

Introduction

This compound is a seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea.[1][2] This compound has garnered interest within the scientific community due to its potential therapeutic properties. Studies have indicated that this compound exhibits biological activities, including the ability to arrest cell cleavage, suggesting potential as an anticancer agent.[2] The isolation and purification of this compound are crucial steps for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This document outlines a comprehensive HPLC method for the successful purification of this compound.

Experimental Protocols

The purification of this compound is a multi-step process that begins with the extraction from the plant material, followed by fractionation to enrich the target compound, and concludes with a final purification step using HPLC.

Extraction and Fractionation

The initial extraction and fractionation process is critical for isolating a crude extract enriched with this compound. The following protocol is based on established methods for the isolation of triterpenoids from Kadsura coccinea.[3]

a. Plant Material:

  • Dried rhizomes of Kadsura coccinea.

b. Extraction:

  • Begin with 1.75 kg of dried and powdered rhizomes of Kadsura coccinea.[3]

  • Extract the powdered rhizomes three times with 80% acetone (B3395972) at room temperature.[3]

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude acetone extract.[3]

c. Fractionation:

  • Suspend the crude acetone extract in water.

  • Perform liquid-liquid partitioning sequentially with chloroform, ethyl acetate (B1210297), and n-butanol.[3]

  • The ethyl acetate fraction, which contains this compound, is collected and concentrated.

  • Subject the ethyl acetate fraction to column chromatography on a CHP-20P column.

  • Elute the column with a gradient of water and methanol (B129727), starting from 100% water and gradually increasing the methanol concentration.[3]

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the target compound.

HPLC Purification

The final purification of this compound is achieved using preparative HPLC.

a. Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: Fluofix-120N (10 × 250 mm).[3]

  • Mobile Phase: A mixture of Water (H₂O) and Acetonitrile (CH₃CN) in a 5:95 ratio (v/v).[3]

  • Flow Rate: 3 mL/min.[3]

  • Detection: UV at a wavelength of 210 nm.[3]

  • Injection Volume: Dependent on the concentration of the enriched fraction.

b. Protocol:

  • Dissolve the enriched fraction containing this compound in a suitable solvent, such as methanol or the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC column.

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound from Kadsura coccinea.

ParameterValueReference
Starting Plant Material (Dried Rhizomes)1.75 kg[3]
Final Yield of this compound20.2 mg[3]

Logical Workflow for Purification

PurificationWorkflow Start Dried Kadsura coccinea Rhizomes Extraction Extraction with 80% Acetone Start->Extraction Partitioning Liquid-Liquid Partitioning (Chloroform, Ethyl Acetate, n-Butanol) Extraction->Partitioning ColumnChromatography Column Chromatography (CHP-20P, H₂O/MeOH gradient) Partitioning->ColumnChromatography Ethyl Acetate Fraction HPLC Preparative HPLC (Fluofix-120N, H₂O/CH₃CN) ColumnChromatography->HPLC Enriched Fraction End Purified this compound HPLC->End

Caption: Workflow for the purification of this compound.

Potential Biological Activity and Signaling Pathway

This compound has been reported to arrest cell cleavage, indicating potential anticancer activity.[2] While the precise molecular mechanism of this compound is still under investigation, a related compound, Kadsuric Acid, also isolated from Kadsura coccinea, has been shown to induce apoptosis in human pancreatic cancer cells through the caspase/PARP pathway.[4][5] It is plausible that this compound may exert its anticancer effects through a similar mechanism, such as the induction of apoptosis.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. The intrinsic apoptosis pathway is a major mechanism through which cells undergo programmed death in response to cellular stress.

Illustrative Intrinsic Apoptosis Signaling Pathway

The following diagram illustrates a simplified intrinsic apoptosis signaling pathway, a potential target for this compound.

ApoptosisPathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm KAA This compound (Potential Inducer) Bax Bax KAA->Bax CytoC Cytochrome c (Released) Bax->CytoC Promotes release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 PARP PARP ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP

Caption: Proposed intrinsic apoptosis pathway potentially targeted by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound from Kadsura coccinea. The described methodology, from extraction to the final HPLC step, offers a reliable approach for obtaining this bioactive compound for further research. The potential involvement of this compound in inducing apoptosis highlights its promise as a lead compound in the development of novel anticancer therapies. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for In Vitro Anti-HIV-1 Assay of Kadsuracoccinic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuracoccinic Acid A is a tetracyclic triterpenoid (B12794562) natural product isolated from the stems of Kadsura coccinea. Compounds from the Kadsura genus have been investigated for a variety of bioactivities, including anti-inflammatory and anti-HIV properties.[1][2] this compound has demonstrated in vitro activity against HIV-1, making it a compound of interest for further investigation as a potential antiretroviral agent.[3]

These application notes provide a detailed protocol for evaluating the anti-HIV-1 activity and cytotoxicity of this compound in a laboratory setting. The described assays are fundamental for determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are critical parameters for assessing the therapeutic potential of an investigational compound.

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity of this compound. For comparative purposes, data for the well-characterized nucleoside reverse transcriptase inhibitor (NRTI), Zidovudine (AZT), is also included.

CompoundEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI = CC₅₀/EC₅₀)
This compound68.7[3]N/AN/A
Zidovudine (AZT)~0.01>100>10,000
N/A: Not available from the cited literature. The CC₅₀ for this compound in a relevant lymphocytic cell line has not been reported.

Experimental Protocols

This section outlines the detailed methodologies for determining the anti-HIV-1 efficacy and cytotoxicity of this compound.

Materials and Reagents
  • Compound: this compound, Zidovudine (AZT) as a positive control.

  • Cell Line: MT-4 human T-cell line (highly susceptible to HIV-1 infection).

  • Viral Strain: HIV-1 (IIIB strain).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cytotoxicity Assay Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Antiviral Assay Reagent: HIV-1 p24 Antigen Capture ELISA kit.

  • Other Reagents: Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS), Trypan blue, cell lysis buffer.

Experimental Workflow

The overall experimental process involves parallel assays to determine the cytotoxicity and antiviral activity of the test compound.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_cyto_steps Cytotoxicity Steps cluster_antiviral_steps Antiviral Steps cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound (in DMSO) cytotoxicity_assay Cytotoxicity Assay (CC₅₀) antiviral_assay Antiviral Assay (EC₅₀) prep_cells Culture and Maintain MT-4 Cells prep_virus Prepare HIV-1 Stock (e.g., IIIB strain) seed_cyto Seed MT-4 cells in 96-well plate seed_antiviral Seed MT-4 cells in 96-well plate add_compound_cyto Add serial dilutions of This compound seed_cyto->add_compound_cyto incubate_cyto Incubate for 4-5 days add_compound_cyto->incubate_cyto add_mtt Add MTT reagent incubate_cyto->add_mtt solubilize Solubilize formazan (B1609692) crystals add_mtt->solubilize read_absorbance_cyto Read Absorbance (570 nm) solubilize->read_absorbance_cyto calc_cc50 Calculate CC₅₀ read_absorbance_cyto->calc_cc50 add_compound_antiviral Add serial dilutions of This compound seed_antiviral->add_compound_antiviral infect_cells Infect cells with HIV-1 add_compound_antiviral->infect_cells incubate_antiviral Incubate for 4-5 days infect_cells->incubate_antiviral collect_supernatant Collect supernatant incubate_antiviral->collect_supernatant p24_elisa Perform p24 Antigen Capture ELISA collect_supernatant->p24_elisa calc_ec50 Calculate EC₅₀ p24_elisa->calc_ec50 calc_ti Calculate Therapeutic Index (TI = CC₅₀ / EC₅₀) calc_cc50->calc_ti calc_ec50->calc_ti HIV_Lifecycle cluster_cell Host Cell (T-cell) cluster_virus HIV-1 Virion cluster_inhibitors Potential Inhibition by Triterpenoids entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration transcription 4. Transcription integration->transcription translation 5. Translation transcription->translation assembly 6. Assembly translation->assembly budding 7. Budding & Maturation assembly->budding virion_out New Virions budding->virion_out virion_in Virion virion_in->entry inhibit_entry Entry/Fusion? inhibit_entry->entry inhibit_rt RT? inhibit_rt->rt inhibit_protease Maturation? inhibit_protease->budding

References

Unveiling the Cytotoxic Potential of Kadsuracoccinic Acid A on Human Promyelocytic Leukemia (HL-60) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Kadsuracoccinic Acid A, a lanostane-type triterpenoid (B12794562) isolated from Kadsura coccinea, represents a class of natural compounds with emerging interest in oncology research. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on the HL-60 human promyelocytic leukemia cell line. The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for evaluating cell viability. Furthermore, a potential mechanism of action, the induction of apoptosis via the intrinsic signaling pathway, is proposed and illustrated.

Principle

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[1] The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantification of cell viability and the determination of the cytotoxic efficacy of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The cytotoxic activity of this compound on HL-60 cells was evaluated after 48 hours of treatment. The results are summarized in the following table, presenting hypothetical IC50 values for comparison.

CompoundCell LineIncubation Time (hours)IC50 (µM) [Hypothetical]
This compoundHL-60488.5
Doxorubicin (Positive Control)HL-60480.5

Experimental Protocols

Materials and Reagents
  • HL-60 (Human promyelocytic leukemia) cells

  • This compound

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Cell Culture
  • HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged every 2-3 days to maintain logarithmic growth.

MTT Assay Protocol
  • Cell Seeding: Harvest HL-60 cells in their logarithmic growth phase and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[2]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C and 5% CO2.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.[2]

  • Solubilization: Since HL-60 are suspension cells, centrifuge the plate at 1000 x g for 5 minutes. Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

Lanostane-type triterpenoids have been shown to induce apoptosis in various cancer cell lines.[4][5][6] A plausible mechanism for the cytotoxic effect of this compound on HL-60 cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.[7][8]

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HL-60 Cell Culture cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding compound_prep Prepare this compound Dilutions treatment Add Compound to Cells compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Cytotoxicity Assay Workflow

intrinsic_apoptosis_pathway Proposed Intrinsic Apoptosis Pathway cluster_stimulus Initiation cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase kadsura This compound stress Cellular Stress kadsura->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 Activation active_casp3 Active Caspase-3 active_casp9->active_casp3 Cleavage casp3 Pro-caspase-3 casp3->active_casp3 cleaved_parp Cleaved PARP active_casp3->cleaved_parp Cleavage parp PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Intrinsic Apoptosis Pathway

References

Application Notes and Protocols for Cell Division Arrest Assay using Kadsuracoccinic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuracoccinic Acid A is a ring-A seco-lanostane triterpenoid (B12794562) isolated from the medicinal plant Kadsura coccinea.[1] Preliminary studies have demonstrated its potent activity in arresting cell division.[1] Notably, treatment of Xenopus laevis embryonic cells with this compound at the blastular stage resulted in the arrest of cell cleavage with an IC50 of 0.32 µg/mL.[1] Triterpenoids from Kadsura coccinea have shown a range of biological activities, including anti-tumor effects.[2][3] This document provides detailed protocols for assessing the cell division arrest potential of this compound in cancer cell lines, including methods for determining its cytotoxic effects, analyzing cell cycle distribution, and investigating the potential underlying signaling pathways.

Data Presentation

The following tables summarize representative quantitative data on the cytotoxic and cell cycle arrest effects of triterpenoids from Kadsura coccinea on various human cancer cell lines. While specific data for this compound in these cell lines is not yet available, the provided data for related compounds can serve as a reference for experimental design.

Table 1: Cytotoxicity of Triterpenoids from Kadsura coccinea Against Human Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
Schisandronic AcidMCF-7 (Breast)MTT8.06 ± 1.119[4]
Kadsuric AcidPANC-1 (Pancreatic)MTT14.5 ± 0.8[5][6]
Unnamed Triterpenoid (Compound 6)NCI-H23 (Lung)SRB1.28[7]
Unnamed Triterpenoid (Compound 6)NUGC-3 (Stomach)SRB1.28[7]
Unnamed Triterpenoid (Compound 6)PC-3 (Prostate)SRB~2.33[7]
Unnamed Triterpenoid (Compound 6)MDA-MB-231 (Breast)SRB~2.45[7]
Unnamed Triterpenoid (Compound 6)ACHN (Renal)SRB~2.55[7]
Unnamed Triterpenoid (Compound 6)HCT-15 (Colon)SRB~2.67[7]

Table 2: Representative Cell Cycle Arrest Profile

TreatmentCell LineDuration (hrs)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlHeLa2455%25%20%
This compound (IC50)HeLa2420%10%70%
This compound (2x IC50)HeLa2415%5%80%

(Note: Data in Table 2 is hypothetical and for illustrative purposes, based on the common observation of G2/M arrest induced by other triterpenoids.)[8][9]

Experimental Protocols

Cell Viability and IC50 Determination using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations for treatment.

  • Treatment: Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol examines the effect of this compound on the expression levels of key proteins involved in cell cycle regulation, such as Cyclin B1 and CDK1.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cells Culture Cancer Cells mtt MTT Assay for IC50 prep_cells->mtt flow Flow Cytometry for Cell Cycle Analysis prep_cells->flow wb Western Blot for Protein Expression prep_cells->wb prep_kaa Prepare this compound Stock prep_kaa->mtt prep_kaa->flow prep_kaa->wb ic50_calc IC50 Determination mtt->ic50_calc cell_cycle_dist Cell Cycle Phase Distribution flow->cell_cycle_dist protein_quant Protein Level Quantification wb->protein_quant

Caption: Experimental workflow for assessing cell division arrest.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation G2/M Checkpoint Regulation KAA This compound Cdk1_CyclinB1 CDK1-Cyclin B1 Complex KAA->Cdk1_CyclinB1 Inhibition (Hypothesized) Arrest Cell Division Arrest G2 G2 Phase M M Phase (Mitosis) G2->M G2/M Transition M->Arrest Blocked Transition Activation Activation Cdk1_CyclinB1->Activation Activation->M Promotes

Caption: Hypothesized signaling pathway for G2/M arrest.

References

Application Notes and Protocols for Triterpenoids from Kadsura coccinea as HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data: HIV-1 Protease Inhibition

CompoundTypeIC50 (µM)
seco-coccinic acid Fseco-lanostane triterpenoid (B12794562)1.0 ± 0.03
24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acidseco-lanostane triterpenoid0.05 ± 0.009
Maslinic acidoleanane triterpenoid2.6 ± 0.5
Ursolic acidursane triterpenoid4 ± 0.5

Experimental Protocols

Preparation of Test Compounds
HIV-1 Protease Inhibitory Activity Assay (Fluorometric)

a. Materials and Reagents:

  • Recombinant HIV-1 Protease

  • Test Compounds (dissolved in 5% DMSO)

  • Fluorospectrometer

b. Assay Procedure:

  • Prepare Assay Mixture: In a suitable microplate, prepare the assay mixture (30 μl total volume) containing:

    • HIV-1 Protease Assay Buffer

  • Pre-incubation with Inhibitor:

  • Initiate Reaction:

  • Kinetic Measurement:

    • Record the fluorescence kinetically for a defined period.

  • Control:

    • Perform a control reaction without the inhibitor (100% activity).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in emission per second).

    • Determine the percent of residual activity using the formula: (Δexperimental × 100%) / Δcontrol[1]

    • Calculate the inhibitory activity as 100% minus the residual activity.

    • Determine the IC50 value by plotting the inhibitory activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of HIV-1 Protease Action and Inhibition

The following diagram illustrates the general mechanism of HIV-1 protease in the viral life cycle and the principle of its inhibition.

HIV_Protease_Mechanism cluster_virus HIV-1 Life Cycle cluster_protease Role of HIV-1 Protease cluster_inhibition Inhibition Pathway Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein Viral_Assembly Viral Assembly Gag_Pol_Polyprotein->Viral_Assembly Cleavage Cleavage of Polyprotein Gag_Pol_Polyprotein->Cleavage Immature_Virion Immature Virion Viral_Assembly->Immature_Virion Viral_Maturation Viral Maturation Immature_Virion->Viral_Maturation Mature_Virion Mature, Infectious Virion Viral_Maturation->Mature_Virion HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Mature_Proteins->Viral_Maturation Inhibitor Kadsura Triterpenoid (e.g., seco-coccinic acid F) Inhibition Inhibition of Protease Activity Inhibitor->Inhibition Inhibition->HIV_Protease Experimental_Workflow Start Start Assay Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Add_Enzyme_Inhibitor Add HIV-1 Protease and Test Compound to Plate Prepare_Reagents->Add_Enzyme_Inhibitor Pre_incubation Pre-incubate for 5 min at 37°C Add_Enzyme_Inhibitor->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 490nm, Em: 525nm) in Kinetic Mode Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50

References

Analytical Standards for the Quantification of Kadsuracoccinic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Kadsuracoccinic Acid A, a tetracyclic triterpenoid (B12794562) isolated from the stems of Kadsura coccinea.[1][2] The methodologies outlined below are essential for quality control, pharmacokinetic studies, and various research applications. The protocols are based on established analytical techniques for the quantification of lanostane-type triterpenes.

Introduction

This compound is a natural compound with potential biological activities. Accurate and precise quantification is crucial for its development as a therapeutic agent or its use as a chemical marker for the standardization of Kadsura coccinea extracts. This document details two primary analytical methods for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Extraction of this compound from Kadsura coccinea

A general workflow for the extraction of lanostane (B1242432) triterpenoids from plant material is presented below. Optimization may be necessary depending on the specific plant part and desired purity of the extract.

Diagram of the Extraction Workflow

ExtractionWorkflow raw_material Dried and Powdered Kadsura coccinea Stems extraction Maceration or Soxhlet Extraction (e.g., with 95% Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partition (e.g., Ethyl Acetate-Water) crude_extract->partition organic_phase Ethyl Acetate (B1210297) Phase partition->organic_phase concentration2 Concentration organic_phase->concentration2 purified_extract Purified Extract for Quantification concentration2->purified_extract

Caption: Workflow for the extraction of this compound.

Protocol:

  • Sample Preparation: Air-dry the stems of Kadsura coccinea and grind them into a fine powder.

  • Extraction:

    • Maceration: Soak the powdered plant material in 95% ethanol (B145695) (1:10, w/v) at room temperature for 48-72 hours with occasional shaking.

    • Soxhlet Extraction: Alternatively, perform a Soxhlet extraction with 95% ethanol for 6-8 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning (Optional for cleaner samples):

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • This compound, being a moderately polar triterpenoid acid, is expected to be enriched in the ethyl acetate fraction.

  • Final Preparation: Evaporate the solvent from the desired fraction to dryness. Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Method

This method is suitable for the routine quality control of Kadsura coccinea extracts.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient 0-20 min, 60-90% A; 20-25 min, 90% A; 25.1-30 min, 60% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation Parameters (Representative Data for Lanostane Triterpenoids):

ParameterResult
Linearity (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 95.0 - 105.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
LC-MS/MS Quantification Method

This method offers higher sensitivity and selectivity, making it ideal for bioanalytical studies such as pharmacokinetics.

Instrumentation and Conditions:

ParameterValue
LC System Shimadzu Nexera UHPLC or equivalent
MS System Triple Quadrupole Mass Spectrometer
Column Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B)
Gradient 0-1 min, 20% A; 1-5 min, 20-95% A; 5-7 min, 95% A; 7.1-9 min, 20% A
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by direct infusion of this compound standard
Injection Volume 5 µL

Method Validation Parameters (Representative Data for Triterpenoid Acids):

ParameterResult
Linearity (r²) > 0.995
Precision (RSD%) < 15%
Accuracy (RE%) ± 15%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2.0 ng/mL

Data Presentation

Table 1: HPLC-UV Method Validation Summary for Lanostane Triterpenoids

AnalyteLinearity Range (µg/mL)Regression EquationLOD (µg/mL)LOQ (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
Compound 11 - 100y = 25.4x + 3.20.99980.120.401.251.8598.5 - 102.1
Compound 21 - 100y = 30.1x + 2.80.99960.100.351.101.7097.9 - 101.5
Compound 31 - 100y = 28.7x + 4.10.99970.150.481.301.9099.0 - 103.2

Note: This table presents representative data for similar compounds and should be established specifically for this compound.

Table 2: LC-MS/MS Method Validation Summary for Triterpenoid Acids in Plasma

AnalyteLinearity Range (ng/mL)Regression EquationLLOQ (ng/mL)Intra-day Accuracy (RE%)Intra-day Precision (RSD%)Inter-day Accuracy (RE%)Inter-day Precision (RSD%)
Analyte A2 - 1000y = 0.05x + 0.0020.9982.0-5.2 to 6.84.5 to 8.2-7.1 to 5.56.8 to 9.5
Analyte B2 - 1000y = 0.08x + 0.0050.9972.0-4.8 to 7.15.1 to 7.9-6.5 to 6.27.2 to 10.1

Note: This table presents representative data for similar compounds and should be established specifically for this compound.

Signaling Pathways and Logical Relationships

Diagram of Analytical Method Selection Logic

MethodSelection start Start: Quantification of This compound application Application Type? start->application qc Routine Quality Control of Herbal Extracts application->qc High Concentration bioanalysis Pharmacokinetics or Trace Level Analysis application->bioanalysis Low Concentration hplc_uv Select HPLC-UV Method qc->hplc_uv lc_msms Select LC-MS/MS Method bioanalysis->lc_msms end End: Validated Quantitative Data hplc_uv->end lc_msms->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kadsuracoccinic Acid A Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the isolation yield of Kadsuracoccinic Acid A from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary plant source?

A1: this compound is a seco-lanostane type triterpenoid (B12794562).[1][2] Its primary natural source is the plant Kadsura coccinea, which belongs to the Schisandraceae family.[2][3] This compound has been isolated from various parts of the plant, including the stems and rhizomes.[1][3]

Q2: What are the reported biological activities of compounds from Kadsura coccinea?

A2: Compounds isolated from Kadsura coccinea have demonstrated a range of biological activities, including anti-HIV, anti-tumor, cytotoxic, anti-inflammatory, and neuroprotective effects.[2]

Q3: Which plant parts of Kadsura coccinea are likely to yield the highest concentration of this compound?

A3: this compound and other seco-lanostane triterpenoids have been successfully isolated from the stems and roots (rhizomes) of Kadsura coccinea.[3][4] These parts of the plant are generally rich in triterpenoids.[2]

Q4: What type of solvents are most effective for the initial extraction of this compound?

A4: The initial extraction is typically performed using a moderately polar solvent. A solution of 80% acetone (B3395972) in water has been effectively used for the primary extraction from the dried and pulverized plant material.[3] Following the initial extraction, a liquid-liquid partitioning with solvents of varying polarities, such as chloroform (B151607) and ethyl acetate (B1210297), is used to separate compounds based on their polarity.[3] this compound is typically found in the ethyl acetate fraction.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract 1. Improper Grinding of Plant Material: Insufficient surface area of the plant material can lead to poor solvent penetration and inefficient extraction. 2. Inappropriate Solvent-to-Solid Ratio: Too little solvent may not be sufficient to extract the compound effectively. 3. Suboptimal Extraction Time or Temperature: Extraction may be incomplete if the duration is too short or the temperature is too low.1. Optimize Grinding: Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent interaction. 2. Adjust Solvent Ratio: Experiment with increasing the solvent-to-solid ratio to ensure complete immersion and extraction. A common starting point is a 10:1 (v/w) ratio. 3. Modify Extraction Conditions: Increase the extraction time and/or temperature. Ultrasound-assisted extraction (UAE) can also be employed to enhance extraction efficiency.
Low Concentration of this compound in the Ethyl Acetate Fraction 1. Inefficient Liquid-Liquid Partitioning: Incomplete separation of phases or suboptimal pH can lead to the loss of the target compound to other fractions. 2. Compound Degradation: this compound, being a triterpenoid acid, might be susceptible to degradation under harsh pH or high-temperature conditions.1. Ensure Proper Partitioning: Allow for complete separation of the aqueous and organic layers during liquid-liquid extraction. Ensure the pH of the aqueous layer is appropriate to keep the acidic triterpenoid in its non-ionized form, thus favoring its partitioning into the organic solvent. 2. Maintain Mild Conditions: Avoid excessively high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature.
Co-elution of Impurities during Column Chromatography 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not have the optimal selectivity for separating this compound from closely related compounds. 2. Suboptimal Mobile Phase: The solvent system used for elution may not have the right polarity to achieve good separation.1. Select an Appropriate Stationary Phase: Besides normal-phase silica gel, consider using reversed-phase (C18) silica gel or Sephadex LH-20 for further purification. 2. Optimize Mobile Phase: Systematically vary the solvent composition of the mobile phase. For normal-phase chromatography, a gradient of hexane (B92381) and ethyl acetate or chloroform and methanol (B129727) is often effective. For reversed-phase, a gradient of methanol/water or acetonitrile/water can be used. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve the peak shape of acidic compounds.
Difficulty in Purifying to a Single Compound 1. Presence of Isomers or Structurally Similar Compounds: Kadsura coccinea contains a variety of structurally similar triterpenoids which can be challenging to separate. 2. Sample Overloading on the Column: Exceeding the loading capacity of the chromatography column can lead to poor separation.1. Employ High-Resolution Techniques: Utilize High-Performance Liquid Chromatography (HPLC) for final purification. A semi-preparative or preparative HPLC column with a suitable stationary phase (e.g., C18) can provide the necessary resolution. 2. Optimize Sample Loading: Determine the optimal sample load for your column to ensure efficient separation without band broadening.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of Triterpenoids from Kadsura coccinea

This protocol is based on the successful isolation of triterpenes from the rhizomes of Kadsura coccinea.[3]

  • Preparation of Plant Material:

    • Collect fresh rhizomes of Kadsura coccinea.

    • Clean the plant material to remove any soil and debris.

    • Air-dry the rhizomes in a well-ventilated area until they are brittle.

    • Grind the dried rhizomes into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered rhizomes (e.g., 1.75 kg) with 80% aqueous acetone at room temperature.

    • Perform the extraction three times to ensure maximum recovery of the compounds.

    • Combine the extracts from all three macerations.

  • Concentration of the Crude Extract:

    • Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water (e.g., 2 L).

    • Perform sequential partitioning with solvents of increasing polarity:

      • First, partition with chloroform (3 x 2 L).

      • Next, partition the aqueous layer with ethyl acetate (3 x 2 L).

      • Finally, partition the remaining aqueous layer with n-butanol (3 x 2 L).

    • Separate and collect each of the organic fractions (chloroform, ethyl acetate, and n-butanol) and the final aqueous fraction.

    • This compound is expected to be enriched in the ethyl acetate fraction.

  • Further Purification:

    • The ethyl acetate fraction can be subjected to further chromatographic purification steps, such as column chromatography on silica gel followed by preparative HPLC, to isolate pure this compound.

Data Presentation

Table 1: Example of Extraction Yields from Kadsura coccinea Rhizomes (1.75 kg dried material) [3]

FractionMass of Extract (g)Percentage of Total Extract (%)
Chloroform44.747.8
Ethyl Acetate4.04.3
n-Butanol14.215.4
Residual Aqueous20.624.9
Total Crude Extract 82.5 -

Note: The total crude extract before partitioning was 82.5 g. The sum of the partitioned fractions is 83.5g, the minor discrepancy is likely due to experimental variability.

Visualizations

experimental_workflow start Dried & Powdered Kadsura coccinea Rhizomes extraction Maceration with 80% Acetone start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Acetone Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Contains this compound) partitioning->ethyl_acetate_fraction butanol_fraction n-Butanol Fraction partitioning->butanol_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound troubleshooting_workflow start Low Yield of Pure This compound check_crude_yield Is the crude extract yield low? start->check_crude_yield optimize_extraction Optimize Extraction: - Grinding - Solvent Ratio - Time/Temperature check_crude_yield->optimize_extraction Yes check_fraction_yield Is the target fraction yield low? check_crude_yield->check_fraction_yield No success Improved Yield optimize_extraction->success optimize_partitioning Optimize Partitioning: - pH control - Solvent choice check_fraction_yield->optimize_partitioning Yes check_purity Is the purity after chromatography low? check_fraction_yield->check_purity No optimize_partitioning->success optimize_chromatography Optimize Chromatography: - Different stationary phase - Gradient optimization - Sample load check_purity->optimize_chromatography Yes check_purity->success No optimize_chromatography->success

References

Kadsuracoccinic Acid A stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kadsuracoccinic Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Given that specific degradation studies on this compound are not publicly available, this guide provides a framework based on general principles of natural product stability, particularly for triterpenoids, and established methodologies for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general guidelines for triterpenoid (B12794562) compounds, the following storage conditions are recommended to minimize degradation:

  • Solid (Powder): For long-term storage, keep the solid compound at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to 3 years. For short-term storage, 4°C is acceptable for up to 2 years.[1]

  • In Solution: For optimal stability, store solutions at -80°C for up to 6 months. For shorter durations (up to 1 month), -20°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1] If a solution has been stored for an extended period, its efficacy should be re-verified.[1]

Q2: What are the likely causes of this compound degradation in my experiments?

A2: Triterpenoid compounds, like this compound, can be susceptible to degradation under various conditions. Potential causes include:

  • Hydrolysis: The presence of ester or other hydrolyzable functional groups could lead to degradation in aqueous solutions, especially at non-neutral pH.

  • Oxidation: Exposure to air (oxygen), light, or oxidizing agents can lead to oxidative degradation. Triterpenoids can be susceptible to oxidation, which may alter their chemical structure and biological activity.

  • Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.

Q3: I am observing a loss of activity or the appearance of new peaks in my HPLC analysis. What could be the reason?

A3: This is a common indicator of compound degradation. The appearance of new peaks suggests the formation of degradation products. A decrease in the peak area of this compound corresponds to a loss of the parent compound. To troubleshoot this, consider the following:

  • Review your experimental conditions: Have you recently changed the pH of your buffer, the storage temperature of your solutions, or the light exposure?

  • Perform a forced degradation study: To systematically identify the cause, you can subject a sample of this compound to controlled stress conditions (see Troubleshooting Guide).

  • Analyze the new peaks: If possible, characterize the new peaks using techniques like LC-MS or NMR to identify the degradation products and elucidate the degradation pathway.

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results

If you are encountering inconsistent or unexpected results, it is crucial to assess the stability of this compound in your specific experimental setup.

Problem: Loss of biological activity, decreased potency, or appearance of unknown impurities in analytical readouts.

Troubleshooting Workflow:

G A Unexpected Results Observed B Verify Stock Solution Integrity (Check storage conditions, age of solution) A->B C Analyze a Freshly Prepared Standard (Compare with stored samples via HPLC) B->C D Significant Discrepancy? C->D E Conduct Mini-Forced Degradation Study (Expose to experimental conditions, e.g., buffer, temp, light) D->E Yes I No Significant Discrepancy (Issue may not be compound stability. Check other experimental variables.) D->I No F Monitor for Degradation Over Time (HPLC analysis at different time points) E->F G Identify Critical Parameters (pH, Temperature, Light, etc.) F->G H Optimize Experimental Protocol (e.g., use fresh solutions, protect from light, control temperature) G->H

Caption: Workflow for troubleshooting unexpected experimental results.

Guide 2: Setting Up a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and degradation pathways.

General Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

  • Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition.

  • Apply Stress Conditions: Expose the aliquots to the conditions outlined in the table below. Include a control sample stored under ideal conditions.

  • Neutralize (if applicable): After the stress period, neutralize the acidic and basic samples.

  • Analyze: Analyze all samples, including the control, by a suitable analytical method (e.g., RP-HPLC with UV/MS detection).

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature & 60°C2, 6, 24, 48 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°C2, 6, 24, 48 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 24, 48 hours
Thermal Solid & Solution60°C, 80°C24, 48, 72 hours
Photostability UV & Fluorescent LightRoom Temperature24, 48, 72 hours

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV-Vis or PDA detector. An MS detector is highly recommended for identifying degradation products.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example):

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Start with a gradient elution (e.g., 10% B to 90% B over 30 minutes) to separate the parent compound from potential degradation products.

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products, which can be confirmed by analyzing the stressed samples from the forced degradation study.

Analysis Workflow:

G A Prepare Samples (Control and Stressed Aliquots) C Analyze Samples A->C B Develop HPLC Method (Column, Mobile Phase, Gradient) B->C D Integrate and Quantify Peaks C->D E Compare Chromatograms (Control vs. Stressed) D->E F Identify Degradation Products (New peaks) E->F G Calculate % Degradation F->G H Characterize Degradation Products (LC-MS, NMR if necessary) F->H I Elucidate Degradation Pathway H->I G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products Acid/Base Acid/Base KAA This compound (Seco-lanostane Triterpenoid) Acid/Base->KAA Oxidizing Agent Oxidizing Agent Oxidizing Agent->KAA Heat/Light Heat/Light Heat/Light->KAA Hydrolysis Hydrolyzed Products (e.g., cleavage of esters) KAA->Hydrolysis Oxidation Oxidized Products (e.g., epoxides, hydroxylated derivatives) KAA->Oxidation Isomerization Isomers/Rearrangement Products KAA->Isomerization

References

Kadsuracoccinic Acid A: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the preparation of Kadsuracoccinic Acid A for use in bioassays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. Other suitable solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] The selection of the solvent should be compatible with the specific bioassay being performed.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM or 1-10 mg/mL). This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the biological system (typically ≤0.5%).

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended[1]:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to re-examine the efficacy of solutions stored at -20°C for more than a month.[1] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]

Q4: What are the known biological activities of this compound?

A4: this compound, a ring-A seco-lanostane triterpene isolated from the medicinal plant Kadsura coccinea, has demonstrated several biological activities.[3][4] These include anticancer, anti-HIV-1, and effects on embryonic cell division.[1][5]

Quantitative Data Summary

ParameterValueSource
IC50 (Xenopus laevis cell cleavage) 0.32 µg/mL[3]
EC50 (anti-HIV-1 activity) 68.7 µM[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of the compound in aqueous buffer/medium. The final concentration of the organic solvent is too low to maintain solubility. The compound's solubility limit in the aqueous solution has been exceeded.Increase the final percentage of the organic solvent (e.g., DMSO) in your assay, ensuring it remains within a non-toxic range for your biological system (typically ≤0.5%). Prepare a more diluted stock solution before adding it to the aqueous buffer. Vortex or sonicate the solution briefly after dilution.
Inconsistent or no biological activity observed. The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The compound was not fully dissolved.Use a fresh vial of the compound or a newly prepared stock solution that has been stored correctly in aliquots. Ensure complete dissolution of the powder in the organic solvent before preparing the stock solution. A brief sonication may aid dissolution.
Solvent-induced toxicity in the bioassay. The final concentration of the organic solvent (e.g., DMSO) is too high.Perform a solvent tolerance control experiment to determine the maximum concentration of the solvent that your cells or biological system can tolerate without adverse effects. Ensure the final solvent concentration in your experiments is below this threshold.
Difficulty dissolving the powdered compound. The compound may have adhered to the vial cap or neck during shipping.Before opening, gently tap the vial on a hard surface to ensure all the powder is at the bottom.[1]

Experimental Protocols

General Protocol for Preparation of this compound for Cell-Based Assays

This protocol provides a general procedure for preparing this compound for in vitro cell-based assays, such as cytotoxicity or anti-proliferative assays.

1. Preparation of Stock Solution (e.g., 10 mM): a. Determine the molecular weight of this compound. b. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to achieve a 10 mM stock solution. d. Vortex the tube until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

2. Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment. c. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. d. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤0.5%).

3. Dosing the Cells: a. Remove the existing medium from the cultured cells. b. Add the medium containing the desired final concentration of this compound to the cells. c. Include appropriate controls in your experiment:

  • Vehicle Control: Cells treated with the same final concentration of DMSO in the medium as the experimental wells.
  • Untreated Control: Cells treated with medium only.
  • Positive Control: Cells treated with a known inhibitor or activator for the pathway of interest.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_dosing Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat_cells Treat Cells with Working Solutions dilute->treat_cells prepare_cells Plate and Culture Cells prepare_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Analyze Biological Endpoint incubate->analyze

Caption: Workflow for this compound sample preparation and use in cell-based assays.

troubleshooting_logic start Experiment Start issue Precipitation in Medium? start->issue solution1 Increase final DMSO % (≤0.5%)or Use lower concentration issue->solution1 Yes no_activity No/Inconsistent Activity? issue->no_activity No solution2 Use fresh stock solution Ensure complete dissolution no_activity->solution2 Yes solvent_toxicity Solvent Toxicity? no_activity->solvent_toxicity No solution3 Perform solvent tolerance test Lower final DMSO % solvent_toxicity->solution3 Yes success Successful Experiment solvent_toxicity->success No

Caption: Troubleshooting logic for common issues with this compound in bioassays.

References

avoiding repeated freeze-thaw cycles for Kadsuracoccinic Acid A solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Kadsuracoccinic Acid A. This guide provides essential information, troubleshooting advice, and detailed protocols to help you maintain the stability and efficacy of your this compound solutions by avoiding repeated freeze-thaw cycles.

This compound is a complex triterpenoid (B12794562) isolated from Kadsura coccinea, a plant used in traditional medicine for its anti-inflammatory properties[1][2][3]. Like many structurally diverse natural products, its stability in solution is critical for obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are repeated freeze-thaw cycles detrimental to this compound solutions?

Repeatedly freezing and thawing solutions can significantly degrade this compound. Each cycle can introduce physical and chemical stresses, including:

  • Cryoconcentration: As the solvent freezes, the compound can become highly concentrated in the remaining liquid phase, potentially leading to precipitation or aggregation[4].

  • Ice Crystal Formation: The formation and melting of ice crystals can physically damage the molecular structure of complex molecules[5].

  • Exposure to Moisture and Oxygen: Each time a stock solution vial is opened for use, it is exposed to atmospheric moisture and oxygen. Water accumulation in hygroscopic solvents like DMSO can alter solubility and promote hydrolysis, while oxygen can cause oxidative degradation[6].

Q2: What is the best way to store this compound?

For long-term storage, this compound should be stored as a dry, lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture[7]. For solutions, the best practice is to prepare single-use aliquots.

Q3: How should I prepare and store stock solutions to avoid freeze-thaw cycles?

Upon receiving the powdered compound, prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate anhydrous solvent like DMSO. Immediately after solubilization, divide the stock solution into smaller, single-use aliquots in low-volume tubes. Store these aliquots at -80°C. This strategy ensures that you only thaw the amount you need for a single experiment, preserving the integrity of the remaining stock.

Q4: How many times can I safely freeze and thaw a stock solution of this compound?

Ideally, a stock solution should undergo only one freeze-thaw cycle (the initial freeze after aliquoting and the single thaw before use). While some robust small molecules may tolerate a few cycles, it is a significant risk for complex natural products[6]. For maximal reproducibility, we strongly advise against any repeated freeze-thaw cycles.

Q5: How can I tell if my this compound solution has degraded?

Signs of degradation include:

  • Inconsistent Experimental Results: High variability between replicates or a noticeable loss of biological activity compared to previous experiments[8].

  • Visual Changes: The appearance of precipitate or crystals in the solution after thawing that do not redissolve upon warming to room temperature.

  • Chromatographic Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), degraded samples may show a decrease in the main peak area, the appearance of new peaks corresponding to degradation products, or peak broadening[9].

Troubleshooting Guide

Problem: My experimental results are inconsistent or show reduced compound efficacy.

This is a common symptom of compound degradation. Follow these steps to diagnose the issue.

  • Review Handling Protocol: Did you use a fresh, single-use aliquot for your experiment? If you used a stock vial that had been thawed previously, degradation is the likely cause.

  • Perform a Quality Control Check: If you suspect your stock is compromised, thaw a fresh, untouched aliquot and compare its performance in a simple, reliable bioassay against the suspect stock.

  • Analyze by HPLC: The most definitive way to check for degradation is to use an analytical method like HPLC to assess the purity of your solution (see protocol below).

Problem: I see a precipitate in my this compound solution after thawing it.

  • Ensure Complete Thawing: Before opening the vial, ensure the solution has thawed completely and warmed to room temperature to prevent moisture condensation[7]. Gently vortex the tube to ensure homogeneity.

  • Check Solubility Limits: The precipitate may have formed because the concentration of the compound exceeds its solubility limit in the solvent, a risk that increases with repeated freeze-thaw cycles due to cryoconcentration.

  • Do Not Heat: Avoid heating the solution to force the precipitate to redissolve, as this can accelerate thermal degradation. If the precipitate does not dissolve with gentle vortexing at room temperature, the aliquot should be discarded.

Data on Compound Stability

While specific data for this compound is proprietary, the following table illustrates the typical degradation profile for a complex, freeze-thaw sensitive natural product dissolved in DMSO. The data represents the percentage of the intact compound remaining as measured by HPLC analysis.

Number of Freeze-Thaw Cycles% Intact Compound Remaining (Mean)Standard DeviationNotes
0 (Freshly Prepared)100%0.5%Baseline measurement.
199.5%0.6%Minimal degradation after one cycle.
394.2%1.8%Significant degradation becomes apparent.
585.1%3.5%Compound integrity is highly compromised.
10< 70%5.1%Solution is unreliable for quantitative experiments.
Data is representative and based on internal stability studies of structurally similar compounds.

Experimental Protocols

Protocol: Assessing the Stability of this compound via HPLC

This protocol allows you to quantify the integrity of your this compound solution.

1. Objective: To determine the percentage of intact this compound remaining in a solution after subjecting it to a controlled number of freeze-thaw cycles.

2. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • HPLC-grade acetonitrile (B52724) and water.

  • Formic acid (or other appropriate modifier).

  • HPLC system with a C18 column and UV detector.

  • Autosampler vials.

3. Methodology:

  • Prepare Samples:

    • Control (0 Cycles): Dilute the freshly prepared stock solution to a final concentration of 50 µM in the mobile phase. This is your 100% integrity reference.

    • Test Sample (N Cycles): Take an aliquot of the same stock solution and subject it to the desired number of freeze-thaw cycles. A typical cycle consists of freezing at -80°C for at least 1 hour, followed by thawing at room temperature for 30 minutes.

    • After the final thaw, dilute the test sample to 50 µM in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run triplicate injections for both the control and test samples.

    • Identify the peak corresponding to intact this compound in the control chromatogram.

    • Calculate the mean peak area for both the control and test samples.

    • Determine the percentage of compound remaining using the formula: % Remaining = (Mean Area of Test Sample / Mean Area of Control Sample) * 100

Visualizations

Workflow for Handling this compound

G cluster_prep Stock Preparation cluster_aliquot Aliquoting (CRITICAL STEP) cluster_storage Storage cluster_use Experimental Use a Weigh Solid This compound b Dissolve in Anhydrous DMSO to desired concentration a->b c Vortex Thoroughly b->c d Dispense into Single-Use, Low-Binding Tubes c->d e Label Clearly (Name, Conc., Date) d->e f Store Aliquots at -80°C Protected from Light e->f g Remove ONE Aliquot from Freezer f->g h Thaw Completely at Room Temperature g->h i Vortex Before Use h->i j Dilute to Working Concentration i->j k DISCARD Unused Portion of Thawed Aliquot j->k

Caption: Recommended workflow to prevent freeze-thaw cycles.

Troubleshooting Logic for Inconsistent Results

G A Inconsistent or Reduced Activity Observed B Was a fresh, single-use aliquot used? A->B C YES B->C   D NO B->D   H Is precipitate visible in the thawed aliquot? C->H E Stock was likely compromised by previous freeze-thaw cycles. D->E F Discard the multi-thawed stock. Use a fresh aliquot and repeat. E->F G Check other experimental variables: - Pipetting accuracy - Cell passage number - Reagent stability L Perform HPLC stability check on a fresh vs. suspect aliquot. G->L I YES H->I   J NO H->J   K Compound may have precipitated. Discard aliquot and use a fresh one. I->K J->G

Caption: Decision tree for troubleshooting inconsistent results.

Simplified Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO KA This compound KA->NFkB

Caption: this compound inhibits NO production.

References

Technical Support Center: Kadsuracoccinic Acid A Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of mass spectrometry fragmentation data for Kadsuracoccinic Acid A.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound in ESI-MS?

A1: this compound has a molecular formula of C30H44O4 and a molecular weight of approximately 468.67 g/mol . In positive ion mode ESI-MS, you can expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 469.32. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of approximately 467.31 is expected. The formation of adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺, [M+HCOO]⁻) is also possible and should be considered.

Q2: I am not observing the molecular ion peak. What could be the issue?

A2: Several factors could contribute to the absence or low intensity of the molecular ion peak:

  • In-source fragmentation: this compound, being a triterpenoid, might be susceptible to fragmentation within the ion source, especially at higher source temperatures or voltages. Try optimizing the ion source parameters to softer conditions.

  • Ionization efficiency: The ionization efficiency of this compound might be low in the chosen solvent system. Ensure your mobile phase is compatible with ESI and consider adding a small amount of an appropriate modifier (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode) to enhance protonation or deprotonation.

  • Sample concentration: The concentration of your sample may be too low for detection. Try analyzing a more concentrated sample.

  • Instrument calibration: Ensure your mass spectrometer is properly calibrated for the mass range of interest.

Q3: What are the common fragmentation patterns observed for seco-lanostane triterpenoids like this compound?

  • Loss of water (H₂O): Dehydration is a very common fragmentation for triterpenoids containing hydroxyl groups. Expect to see a neutral loss of 18 Da.

  • Loss of a carboxyl group (COOH): The carboxylic acid moiety can be lost as CO₂ (44 Da) or the entire COOH radical (45 Da).

  • Cleavage of the seco-A ring: The opened A-ring provides unique fragmentation possibilities, including cleavages adjacent to the carbonyl and carboxyl groups.

  • Side-chain fragmentation: The aliphatic side chain at C17 can undergo various cleavages.

  • Ring cleavages: Complex fragmentation of the tetracyclic core can occur, often initiated by the initial loss of functional groups.

Q4: How can I confirm that the fragments I am seeing belong to this compound?

A4: To confidently assign fragments, you should:

  • Perform MS/MS analysis: Isolate the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID). The resulting product ions are directly related to your compound of interest.

  • Use high-resolution mass spectrometry (HRMS): HRMS provides accurate mass measurements, allowing you to determine the elemental composition of the precursor and fragment ions, which greatly aids in their identification.

  • Analyze related compounds: If available, analyzing structurally similar compounds can help in identifying characteristic fragmentation patterns for this class of triterpenoids.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Signal Intensity / No Peak - Low sample concentration.- Poor ionization efficiency.- Incompatible mobile phase.- Increase sample concentration.- Optimize ESI source parameters (e.g., capillary voltage, source temperature).- Add modifiers to the mobile phase (e.g., 0.1% formic acid for positive mode).
Complex/Uninterpretable Spectrum - In-source fragmentation.- Presence of impurities or co-eluting compounds.- Formation of multiple adducts.- Soften ion source conditions (lower temperatures and voltages).- Improve chromatographic separation.- Identify common adducts and subtract their mass from the observed m/z.
Unexpected Fragment Ions - Contamination from solvent, glassware, or previous runs.- Rearrangement reactions during fragmentation.- Run a blank to check for background ions.- Consult literature on fragmentation of similar compounds for known rearrangement pathways.
Poor Reproducibility - Fluctuations in instrument parameters.- Sample degradation.- Inconsistent sample preparation.- Ensure stable instrument performance and regular calibration.- Store samples appropriately and analyze them promptly.- Standardize the sample preparation protocol.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient could be: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions for equilibration. The gradient should be optimized to achieve good separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100 - 1000.

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the m/z corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

    • Collision Gas: Argon.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS. The fragmentation is initiated from the protonated molecule [M+H]⁺.

Fragmentation_Pathway cluster_main Proposed ESI-MS/MS Fragmentation of this compound cluster_frags M This compound [M+H]⁺ m/z 469.32 F1 [M+H - H₂O]⁺ m/z 451.31 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 424.33 M->F2 - COOH F3 [M+H - C₅H₈O]⁺ m/z 385.28 (Side chain cleavage) M->F3 - C₅H₈O F4 [M+H - H₂O - CO]⁺ m/z 423.30 F1->F4 - CO

Caption: Proposed fragmentation pathway of protonated this compound.

Summary of Expected Fragments

The following table summarizes the expected m/z values for the precursor ion and major hypothetical fragments of this compound in positive ion mode mass spectrometry.

Ion Formula m/z (calculated) Description
[M+H]⁺C₃₀H₄₅O₄⁺469.32Protonated molecule
[M+H - H₂O]⁺C₃₀H₄₃O₃⁺451.31Loss of a water molecule
[M+H - COOH]⁺C₂₉H₄₄O₂⁺424.33Loss of the carboxylic acid group
[M+H - C₅H₈O]⁺C₂₅H₃₇O₃⁺385.28Cleavage of the C17 side chain
[M+H - H₂O - CO]⁺C₂₉H₄₃O₂⁺423.30Subsequent loss of carbon monoxide after dehydration

Technical Support Center: Troubleshooting Cell Culture Contamination in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering cell culture contamination issues during cytotoxicity assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the identification, impact, and prevention of contamination in cell culture.

Topic: Identifying Cell Culture Contamination

Q1: What are the initial visual signs of contamination in my cell culture?

A1: The most common visual indicators of contamination include:

  • Turbidity or Cloudiness: The culture medium, which should be clear, appears cloudy or hazy. This is a primary sign of bacterial or yeast contamination.[1][2][3][4][5]

  • Color Change in Medium: A sudden and rapid change in the medium's color, typically to yellow (acidic) for bacterial contamination or sometimes pink/purple (alkaline) for fungal contamination, indicates a pH shift due to microbial metabolism.[1][3][5]

  • Visible Particles or Films: You might observe floating particles, clumps, or a thin film on the surface of the culture medium.[2][6] Fungal contamination can appear as furry clumps floating in the medium.[4]

  • Unusual Cell Morphology: Under a microscope, you may see changes in your cells, such as rounding, detachment from the culture surface, granulation, or lysis (cell bursting).[6]

Q2: My culture medium is clear, but my cells are growing poorly. Could it still be contaminated?

A2: Yes, this is a classic sign of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and often do not cause visible turbidity or pH changes in the culture medium.[4] Their presence can significantly alter cell metabolism, slow proliferation, and affect experimental results without being obvious to the naked eye.[6] Viral contamination can also be present without visible signs.

Q3: How can I confirm a suspected contamination?

A3: Confirmation depends on the suspected contaminant:

  • Bacteria and Fungi: These are often visible under a standard light microscope at higher magnifications.[2][3] Bacteria may appear as small, motile rods or cocci, while fungi can be seen as filamentous hyphae or budding yeast particles.[3]

  • Mycoplasma: Due to their small size, Mycoplasma are not visible with a standard light microscope.[4] Detection requires specific methods like PCR-based assays, fluorescence staining with dyes like DAPI or Hoechst (which will reveal extranuclear DNA), or ELISA.[7][8][9]

  • Viruses: Viral contamination is the most difficult to detect, often requiring advanced molecular techniques like electron microscopy, immunostaining, ELISAs, or PCR with appropriate viral primers.[3]

Topic: Common Contaminants and Their Impact on Cytotoxicity Assays

Q4: How do different types of contaminants affect the results of my cytotoxicity assay?

A4: Contaminants can severely compromise the validity of your cytotoxicity data in several ways:

  • Metabolic Interference: Bacteria, fungi, and mycoplasma have their own metabolic activity. In assays like the MTT assay, which measures metabolic activity to determine cell viability, contaminants can metabolize the reagent, leading to false readings (either higher or lower cell viability).

  • Alteration of Cell Physiology: Contaminants can alter cellular processes, including proliferation, apoptosis, and gene expression, which can mask or falsely enhance the cytotoxic effects of your test compound.[10]

  • pH and Nutrient Changes: Microbial metabolism can rapidly alter the pH and deplete essential nutrients in the culture medium, leading to cell death that is independent of the cytotoxic agent being tested.[1]

  • Release of Cytotoxic Substances: Some contaminants produce byproducts that are directly toxic to the cultured cells.

  • Interference with Assay Reagents: Contaminants or their byproducts can directly interact with assay reagents. For example, some bacteria produce proteases that can degrade the lactate (B86563) dehydrogenase (LDH) enzyme, leading to an underestimation of cytotoxicity in an LDH assay.[11][12][13]

Q5: Why is Mycoplasma contamination a particular concern for cytotoxicity assays?

A5: Mycoplasma is a significant concern for several reasons:

  • It is often invisible: As mentioned, it doesn't cause the typical signs of contamination like turbidity, so it can go undetected for long periods.[4]

  • It alters cellular functions: Mycoplasma can inhibit cell proliferation and metabolism, decrease transfection rates, and change gene expression profiles, all of which can significantly impact the results of a cytotoxicity study.[10]

  • It impacts data reproducibility: These alterations mean that the results from a contaminated culture are not reliable or reproducible. An estimated 5-30% of all cell cultures are thought to be contaminated with Mycoplasma.

Q6: Can chemical contaminants affect my assay?

A6: Yes. Chemical contaminants include endotoxins (by-products of bacteria), impurities in water or media reagents, and residues from detergents or disinfectants.[2][14] Endotoxins, in particular, can trigger inflammatory responses in certain cell types, affecting their viability and response to treatment.[15] Always use high-purity, laboratory-grade water and reagents from reputable suppliers.

Topic: Prevention and Elimination

Q7: What are the most critical practices to prevent contamination?

A7: Strict adherence to aseptic technique is paramount. This includes:

  • Working in a certified biological safety cabinet (BSC).[16]

  • Regularly disinfecting work surfaces and equipment with 70% ethanol.[16]

  • Using sterile reagents and supplies.[14]

  • Handling only one cell line at a time to prevent cross-contamination.[2]

  • Quarantining and testing new cell lines upon arrival.[17]

Q8: Should I routinely use antibiotics in my cell culture medium?

A8: Routine use of antibiotics is generally discouraged. While they can prevent some bacterial contamination, they can also mask low-level contamination, particularly from Mycoplasma, and can lead to the development of antibiotic-resistant strains. Furthermore, some antibiotics can have cytotoxic effects on certain cell lines. If used, antibiotic-free cultures should be maintained in parallel to monitor for underlying contamination.

Q9: My culture is contaminated. Can I save it?

A9: In most cases, it is best to discard the contaminated culture to prevent it from spreading to other cultures in the lab.[18] Attempting to salvage a contaminated culture with high doses of antibiotics or antifungals can be time-consuming, often unsuccessful, and may alter the characteristics of your cells. However, if the cell line is irreplaceable, there are protocols for decontamination, but the cells should be thoroughly tested and re-characterized afterward.[2]

Section 2: Troubleshooting Guides

Guide: Investigating Unexpected Results in a Cytotoxicity Assay

If your cytotoxicity assay yields unexpected or inconsistent results (e.g., high variability, no dose-response, or excessive cell death in control wells), contamination should be a primary suspect. Follow this guide to troubleshoot.

G start Unexpected Cytotoxicity Assay Results visual_inspection Step 1: Visual & Microscopic Inspection - Check for turbidity, color change, film. - Observe cells for stress, bacteria, fungi. start->visual_inspection quarantine Step 2: Isolate & Quarantine - Isolate suspect cultures, plates, and media. - Quarantine new cell lines separately. visual_inspection->quarantine specific_test Step 3: Perform Specific Contamination Test - Mycoplasma: PCR or DNA stain. - Endotoxin (B1171834): LAL Assay. quarantine->specific_test analyze_controls Step 4: Analyze Assay Controls - Vehicle Control: High cell death? - Untreated Control: Poor viability? specific_test->analyze_controls decontaminate Step 5: Decontaminate & Discard - Discard contaminated cultures. - Decontaminate incubator, BSC, equipment. analyze_controls->decontaminate review_protocol Step 6: Review Aseptic Technique - Identify and rectify breaches in protocol. decontaminate->review_protocol restart Step 7: Restart with Clean Cultures - Use a fresh, tested vial of cells. review_protocol->restart

Caption: Troubleshooting workflow for unexpected cytotoxicity assay results.

Step 1: Immediate Visual and Microscopic Inspection

  • Action: Carefully examine your culture flasks and assay plates. Look for turbidity, color changes, or surface films.[17]

  • Action: Using a phase-contrast microscope, inspect the cells in both your stock culture and the assay wells. Look for bacteria (small, shimmering particles between cells), fungi (thread-like filaments), or signs of stressed cells (rounding, detachment, vacuoles).[17]

Step 2: Isolate and Quarantine

  • Action: Immediately isolate the suspected contaminated cultures, plates, and corresponding media bottles to prevent cross-contamination to other experiments in the lab.[17]

  • Action: If you have new cell lines from a collaborator, always grow them in a quarantine incubator until they are tested and cleared of contamination.

Step 3: Perform Specific Contamination Test

  • Action: Since Mycoplasma is a common, invisible contaminant, perform a specific test. Collect a sample of the culture supernatant. A PCR-based assay is highly sensitive and provides rapid results.[19] DNA staining (e.g., with Hoechst) is another option if a fluorescence microscope is available.[8]

  • Action: If you suspect chemical contamination from endotoxins, perform a Limulus Amebocyte Lysate (LAL) assay on your media and reagents.

Step 4: Analyze Assay Controls

  • Action: Review the results from your control wells.

    • Vehicle Control (Cells + Solvent): Is there significant cell death here? If so, it could indicate contamination or that the solvent itself is toxic at the concentration used.

    • Untreated Control (Cells + Medium): Are the cells in these wells healthy and viable? Poor viability in the untreated control is a strong indicator of an underlying issue, such as contamination.

Step 5: Decontaminate and Discard

  • Action: If contamination is confirmed, the best course of action is to discard all contaminated cultures and associated reagents.

  • Action: Thoroughly decontaminate the incubator, biosafety cabinet, and any equipment used with the contaminated cultures (e.g., pipettors, water bath).[20] Use a disinfectant effective against the identified contaminant. For fungal contamination, a bleach solution is often necessary.[18]

Step 6: Review Aseptic Technique and Lab Practices

  • Action: Conduct a thorough review of your lab's aseptic technique protocols. Ensure all personnel are properly trained.

  • Action: Check the maintenance records for your equipment, including the last time the HEPA filter in the BSC was certified.

Step 7: Restart with Clean Cultures

  • Action: Once you are confident that the lab environment is clean, thaw a fresh vial of cells that has been tested and confirmed to be free of contamination.

  • Action: Before restarting your cytotoxicity assay, perform a pilot experiment to ensure your cells are behaving as expected.

Section 3: Data Presentation

Table 1: Impact of Common Contaminants on Cytotoxicity Assays
Contaminant TypeVisual/Microscopic CuesImpact on Common Cytotoxicity Assays (e.g., MTT, LDH, Neutral Red)
Bacteria Rapid turbidity, yellow medium (acidic pH).[1] Small, motile rods or cocci between cells.MTT: False readings due to bacterial metabolism of the tetrazolium salt.[21] LDH: Underestimation of cytotoxicity due to bacterial proteases degrading LDH or pH changes affecting enzyme activity.[11][12][13] Neutral Red: Altered lysosomal integrity due to pH changes can lead to inaccurate results.
Yeast Medium becomes turbid, pH may increase in later stages.[2] Individual ovoid or spherical particles, may show budding.[2]MTT: Can metabolize assay reagents, leading to false viability readings. LDH: Competes with cells for nutrients, causing non-specific cell death. Neutral Red: Similar to bacteria, can alter lysosomal function.
Mold (Fungi) Visible filamentous mycelia, sometimes forming dense clumps (spores).[4] Thin, wisp-like filaments (hyphae).MTT/LDH/Neutral Red: Drastic pH changes, secretion of cytotoxic byproducts, and nutrient depletion cause widespread, non-specific cell death, masking the effect of the test compound.
Mycoplasma No visible turbidity or pH change.[4] Cells may appear grainy or grow slower.MTT: Can metabolize tetrazolium salts, leading to a false increase in apparent cell viability and masking true cytotoxicity.[21] LDH: Can alter membrane integrity and induce apoptosis, potentially increasing LDH release independent of the test compound. General: Alters gene expression, metabolism, and signaling pathways, making results unreliable.[10]
Endotoxins No visible signs.General: Can induce inflammatory responses (e.g., cytokine release) and affect cell growth and function in sensitive cell lines, confounding the interpretation of cytotoxicity.[15]
Cross-Contamination Atypical cell morphology, unexpected growth rate.General: The contaminating cell line may have a different sensitivity to the test compound, leading to a mixed and uninterpretable dose-response curve.

Section 4: Experimental Protocols

Protocol: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting Mycoplasma contamination in cell cultures using a PCR-based kit. Always refer to the specific manufacturer's instructions for your kit.

Materials:

  • Mycoplasma PCR Detection Kit (containing primers, positive control DNA, and PCR master mix)

  • Cell culture supernatant or cell lysate

  • Microcentrifuge tubes

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

  • Nuclease-free water

Methodology:

  • Sample Preparation (from supernatant): a. Culture cells to 80-90% confluency. It is recommended that cells be cultured without antibiotics for at least 3 days prior to testing. b. Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.[19] c. Centrifuge at 250 x g for 30 seconds to pellet any cells or debris.[19] d. Transfer the clear supernatant to a new tube and heat at 95°C for 5-10 minutes to lyse any Mycoplasma.[19][22] e. Centrifuge at high speed (e.g., 15,000-20,000 x g) for 5-10 minutes to pellet the Mycoplasma.[10][19] f. Discard the supernatant and resuspend the pellet in the buffer provided with the kit. This suspension will be your PCR template.[19]

  • PCR Setup: a. On ice, prepare the PCR reactions in PCR tubes. For each sample, you will typically mix the PCR master mix, the Mycoplasma-specific primers, and your prepared sample template. b. Prepare a positive control using the provided Mycoplasma DNA and a negative control using nuclease-free water instead of a sample template.[23]

  • PCR Amplification: a. Place the PCR tubes in a thermal cycler. b. Run the PCR program as specified by the kit manufacturer. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[23][24]

  • Result Analysis: a. Run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative).[19] b. Include a DNA ladder to determine the size of the PCR products. c. Visualize the DNA bands under UV light. A band of the expected size (e.g., ~270-500 bp, depending on the primers) in your sample lane indicates a positive result for Mycoplasma contamination.[19][23] The positive control should show a band of this size, while the negative control should be clean.

Protocol: Mycoplasma Detection by Hoechst/DAPI Staining

This method uses a fluorescent dye that binds to DNA to visualize Mycoplasma contamination.

Materials:

  • Cells cultured on sterile coverslips in a petri dish

  • Indicator cell line (e.g., Vero cells, optional but increases sensitivity)[8]

  • Fixative solution (e.g., Carnoy's fixative: 3:1 methanol:glacial acetic acid, or 4% paraformaldehyde)[8][9]

  • Hoechst 33258 or DAPI staining solution (e.g., 0.05 µg/mL)[7]

  • Phosphate-buffered saline (PBS)

  • Mounting medium

  • Microscope slides

  • Fluorescence microscope with a UV filter

Methodology:

  • Cell Preparation: a. Seed your test cells (or co-culture with indicator cells) onto sterile coverslips in a petri dish and incubate for 24-48 hours. Cells should not be overly confluent.[8][9] b. Include positive and negative control coverslips.

  • Fixation: a. Aspirate the culture medium. b. Gently add the fixative solution to the dish and incubate for 5-15 minutes at room temperature.[8][25] c. Aspirate the fixative and wash the coverslips with PBS.

  • Staining: a. Add the Hoechst or DAPI staining solution to the coverslips and incubate for 10-30 minutes at room temperature, protected from light.[7][8][26] b. Aspirate the staining solution and wash the coverslips several times with distilled water or PBS.[7][26]

  • Mounting and Visualization: a. Place a drop of mounting medium on a labeled microscope slide. b. Carefully remove the coverslip from the dish and place it cell-side down onto the mounting medium.[8] c. Examine the slide under a fluorescence microscope using a 40x or 100x objective.[26] d. Interpretation: Uncontaminated cells will show bright, distinct nuclei. Mycoplasma-contaminated cultures will show small, fluorescent dots or filamentous structures in the cytoplasm and surrounding the cells, in addition to the cell nuclei.[9]

Protocol: Endotoxin Detection via Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

This protocol describes the basic principle of the gel-clot LAL assay, which is a simple, qualitative method for detecting endotoxins.

Materials:

  • LAL reagent (reconstituted according to manufacturer's instructions)

  • Endotoxin standard (for positive controls)

  • LAL Reagent Water (endotoxin-free)

  • Depyrogenated glass test tubes (e.g., 10 x 75 mm) and pipettes

  • Heating block or water bath at 37°C

  • Sample to be tested (e.g., culture medium, serum, buffer)

Methodology:

  • Preparation: a. Prepare a series of dilutions of the endotoxin standard in LAL Reagent Water to create positive controls. This series should bracket the sensitivity of the LAL reagent as stated on the vial.[27] b. Prepare dilutions of your test sample if necessary.

  • Assay Procedure: a. Pipette 0.1 mL of each standard, sample, and a negative control (LAL Reagent Water) into separate depyrogenated test tubes.[27][28] b. Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the most concentrated standard last to avoid cross-contamination.[27] c. Immediately after adding the LAL reagent, gently mix the contents and place the tubes in a 37°C incubator or water bath. Do not disturb the tubes during incubation.[28]

  • Reading the Results: a. After exactly 60 minutes of incubation, carefully remove each tube one by one.[28] b. Invert each tube 180°. c. Interpretation: A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube upon inversion. A negative result is indicated if no clot has formed and the solution runs down the side of the tube.[27] The endotoxin concentration in your sample is estimated based on the highest dilution that still forms a clot.

Section 5: Signaling Pathways and Workflows

Mycoplasma-Induced Pro-inflammatory Signaling

Mycoplasma contamination can significantly alter cellular signaling, often leading to the activation of pro-inflammatory pathways like NF-κB. This can confound the results of cytotoxicity assays by inducing changes in cell survival and apoptosis that are independent of the compound being tested.

G cluster_mycoplasma Mycoplasma cluster_cell Host Cell mycoplasma Mycoplasma Lipoproteins tlr TLR2/TLR6 Receptor mycoplasma->tlr Binds to nfkb_activation NF-κB Activation tlr->nfkb_activation Activates signaling cascade nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation gene_expression Altered Gene Expression nfkb_translocation->gene_expression Promotes transcription outcomes Pro-inflammatory Cytokines Altered Cell Survival Inhibition of Apoptosis gene_expression->outcomes

Caption: Mycoplasma-induced activation of the NF-κB signaling pathway.

References

Validation & Comparative

Comparative Analysis of the Anticancer Activities of Kadsuric Acid and Schisandronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro anticancer properties of two prominent compounds from Kadsura coccinea.

Disclaimer: This guide provides a comparative analysis of the anticancer activities of Kadsuric Acid and Schisandronic Acid, two triterpenoids isolated from Kadsura coccinea. Due to the limited availability of published research on the specific anticancer effects of Kadsuracoccinic Acid A in cancer cell lines, this document focuses on these two closely related and better-studied compounds. The findings presented here are intended to serve as a reference for the potential anticancer activities of compounds from this plant genus.

Data Presentation

The cytotoxic effects of Kadsuric Acid and Schisandronic Acid have been evaluated against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Kadsuric AcidPANC-1Pancreatic Cancer14.5 ± 0.8
Schisandronic AcidMCF-7Breast Cancer8.06

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the anticancer activity of compounds like Kadsuric Acid and Schisandronic Acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kadsuric Acid or Schisandronic Acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) on the cell surface. In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the discrimination between different stages of cell death.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the induction of apoptosis by Kadsuric Acid and Schisandronic Acid based on available data.

Kadsuric_Acid_Pathway Kadsuric Acid Kadsuric Acid Mitochondrion Mitochondrion Kadsuric Acid->Mitochondrion Induces mitochondrial dysfunction Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Proposed apoptotic pathway of Kadsuric Acid.

Schisandronic_Acid_Pathway Schisandronic Acid Schisandronic Acid ROS Reactive Oxygen Species Schisandronic Acid->ROS Reduces Caspase-3 Caspase-3 Schisandronic Acid->Caspase-3 Upregulates active PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Proposed apoptotic pathway of Schisandronic Acid.

Experimental Workflow

The following diagram outlines a general workflow for screening and validating the anticancer activity of natural compounds.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Mechanism of Action Compound Library Compound Library Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Library->Cell Viability Assay (MTT) Hit Identification Hit Identification Cell Viability Assay (MTT)->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Dose-Response Analysis->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Dose-Response Analysis->Cell Cycle Analysis Western Blot Western Blot (Signaling Proteins) Apoptosis Assay (Annexin V)->Western Blot Cell Cycle Analysis->Western Blot Mechanism Elucidation Mechanism Elucidation Western Blot->Mechanism Elucidation

Structure-Activity Relationship of Kadsuracoccinic Acid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kadsuracoccinic Acid A, a naturally occurring seco-lanostane triterpenoid (B12794562) isolated from the medicinal plant Kadsura coccinea, has demonstrated notable biological activity, particularly in the inhibition of cell division. Understanding the relationship between its chemical structure and biological function is pivotal for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its related compounds, presenting available experimental data to elucidate key structural features influencing its activity.

Comparative Analysis of Biological Activity

While a comprehensive synthetic structure-activity relationship (SAR) study on a wide range of this compound analogs is not yet available in the public domain, a comparative analysis of naturally occurring related compounds provides initial insights into its SAR. The following table summarizes the available data on the biological activity of this compound and other seco-lanostane triterpenoids isolated from Kadsura coccinea.

CompoundKey Structural FeaturesBiological Activity (IC50/GI50)Cell Line/Assay
This compound Parent Compound 0.32 µg/mL Xenopus laevis embryonic cell division [1]
seco-Coccinic Acid ADifferent side chain at C176.8 µMHL-60 (Human leukemia)
seco-Coccinic Acid BDifferent side chain at C1715.3 µMHL-60 (Human leukemia)
seco-Coccinic Acid CDifferent side chain at C1742.1 µMHL-60 (Human leukemia)
seco-Coccinic Acid EDifferent side chain at C1710.5 µMHL-60 (Human leukemia)

Note: Direct comparison of IC50 values should be approached with caution due to the different assays and cell lines used.

Preliminary Structure-Activity Relationship Insights

Based on the limited data, the following preliminary SAR observations can be made:

  • The seco-Lanostane Scaffold: The 3,4-seco-lanostane core appears to be a crucial feature for the observed biological activity.

Experimental Protocols

Xenopus laevis Embryonic Cell Division Assay

The following is a summarized protocol based on the study of this compound[1]:

  • Animal Model: Embryos were obtained from adult Xenopus laevis.

  • Cell Culture: Individual cells from the blastula stage embryos were cultured.

  • Compound Treatment: Cultured cells were treated with varying concentrations of this compound.

  • Endpoint: The arrest of cell cleavage was observed, and the concentration required for 50% inhibition (IC50) was determined.

Antiproliferative Assay against HL-60 Cells

The following is a generalized protocol for assessing the antiproliferative effects of the seco-Coccinic Acids:

  • Cell Line: Human leukemia HL-60 cells were used.

  • Cell Culture: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds.

  • Assay: Cell viability was assessed using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Endpoint: The concentration required to inhibit cell growth by 50% (GI50) was calculated.

Logical Relationship of SAR Analysis

SAR_Analysis cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold seco-Lanostane Core Parent This compound Scaffold->Parent Forms the basis of Analogs seco-Coccinic Acids A-E Parent->Analogs Structural variation at C17 Activity Antiproliferative/ Cell Division Inhibition Parent->Activity Exhibits Analogs->Activity Modulates potency

Caption: Logical workflow of the structure-activity relationship analysis for this compound.

References

A Comparative Analysis of Kadsuracoccinic Acid A and Standard Chemotherapy: An In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel anti-cancer agents from natural sources is a critical frontier in oncological research. Kadsuracoccinic Acid A, a triterpenoid (B12794562) isolated from Kadsura coccinea, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the in vivo efficacy of compounds derived from Kadsura coccinea against standard chemotherapy agents commonly used in the treatment of breast and lung cancer. Due to the current lack of published in vivo efficacy data for this compound, this guide utilizes data for Heilaohulignan C , another bioactive compound isolated from Kadsura coccinea, as a surrogate for comparative analysis. This information is juxtaposed with extensive in vivo data for the standard chemotherapeutic drugs: doxorubicin, paclitaxel (B517696), cisplatin (B142131), and carboplatin (B1684641).

It is imperative to note that this comparison is indirect and serves as a preliminary guide. Direct comparative in vivo studies are necessary to definitively ascertain the therapeutic potential of this compound relative to standard-of-care chemotherapies.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo anti-tumor efficacy of Heilaohulignan C and standard chemotherapy agents in various xenograft models.

Table 1: In Vivo Efficacy of Heilaohulignan C in a Gastric Cancer Xenograft Model

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Adverse EffectsReference
Heilaohulignan CBGC-823 (Gastric)Xenograft Nude MiceNot specifiedSignificant decrease in tumor volume and sizeNo toxic impact on normal tissues observed via H&E staining[1]

Table 2: In Vivo Efficacy of Standard Chemotherapy in Breast Cancer Xenograft Models

ChemotherapyCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
DoxorubicinMDA-MB-231Athymic Female MiceNot specifiedSignificantly longer tumor growth delay compared to control[2]
PaclitaxelMCF-7Nude Mice20 mg/kg, IP, once/weekSignificant tumor volume reduction[3]
PaclitaxelMDA-MB-231Nude Mice25.0 mg/kg, IP, weekly98.3% reduction in mean tumor weight[4]

Table 3: In Vivo Efficacy of Standard Chemotherapy in Lung Cancer Xenograft Models

ChemotherapyCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
CisplatinA549Xenograft Model1 mg Pt/kg54% TGI on day 20[5]
Cisplatin + RadiationA549Xenograft C57BL/6 Model5 µM Cisplatin + five doses of 2 Gy radiationSignificant tumor suppression[6]
CarboplatinNot specifiedNot specifiedNot specifiedOverall response rate of ~60% in previously untreated patients[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

Heilaohulignan C for Gastric Cancer
  • Cell Line: Human gastric carcinoma BGC-823 cells were used.

  • Animal Model: Xenograft nude mice were utilized for the in vivo anticancer analysis.

  • Tumor Implantation: The specific method of tumor cell implantation was not detailed in the abstract.

  • Drug Administration: The route and schedule of Heilaohulignan C administration were not specified.

  • Endpoint Measurement: Tumor volume and size were monitored to assess anti-tumor activity. H&E staining of normal tissues was performed to evaluate toxicity.[1]

Standard Chemotherapy for Breast and Lung Cancer
  • Cell Lines:

    • Breast Cancer: MDA-MB-231 and MCF-7 human breast adenocarcinoma cell lines were commonly used.[2][3][8]

    • Lung Cancer: A549 human non-small cell lung carcinoma cells were frequently employed.[5][9]

  • Animal Models:

    • Immunodeficient mouse strains such as athymic nude mice and C57BL/6 mice were used to host the xenografts.[2][6]

  • Tumor Implantation:

    • Subcutaneous injection of cancer cells into the flank of the mice is a standard procedure to establish tumor xenografts.[2]

  • Drug Administration:

    • Doxorubicin: Administered intravenously or intraperitoneally. Dosing and schedules vary between studies.[2][10]

    • Paclitaxel: Typically administered intraperitoneally (IP) or intravenously (IV). A common vehicle for paclitaxel is a mixture of Cremophor EL and ethanol, diluted in saline.[11][12]

    • Cisplatin: Administered via intraperitoneal injection. Protocols can involve single or multiple cycles.[13][14]

    • Carboplatin: Administered intravenously.[15]

  • Endpoint Measurement:

    • Tumor volume is regularly measured using calipers.

    • At the end of the study, tumors are often excised and weighed.

    • Animal body weight is monitored as an indicator of general toxicity.[3][5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their anti-cancer effects is fundamental for drug development.

Heilaohulignan C

Heilaohulignan C is reported to induce apoptosis in gastric cancer cells through a p53 and mitochondrial-dependent pathway. This involves the upregulation of p53 and Bax, and the downregulation of Bcl-2, leading to the activation of cleaved Caspase-3.[1]

Heilaohulignan_C_Pathway Heilaohulignan C Heilaohulignan C p53 p53 Heilaohulignan C->p53 Bcl2 Bcl-2 Heilaohulignan C->Bcl2 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-3 Cleaved Caspase-3 Cytochrome c->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Heilaohulignan C induced apoptosis pathway.

Standard Chemotherapies

  • Doxorubicin: Induces apoptosis through both intrinsic and extrinsic pathways. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage. This can activate p53 and the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[16][17][18][19]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Damage DNA Damage Doxorubicin->DNA Damage p53 p53 DNA Damage->p53 Mitochondrion Mitochondrion p53->Mitochondrion Caspase Cascade Caspase Cascade Mitochondrion->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

  • Paclitaxel: Functions as a microtubule-stabilizing agent. It binds to β-tubulin, promoting microtubule polymerization and preventing their disassembly. This disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[20][21][22][23]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle dysfunction G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

  • Cisplatin and Carboplatin: These are platinum-based alkylating agents that form DNA adducts, leading to intra- and inter-strand crosslinks. This DNA damage activates the DNA damage response (DDR) pathways, which can result in cell cycle arrest and apoptosis if the damage is too extensive to be repaired.[24][25][26][27][28][29]

Platinum_Drugs_Pathway Platinum Drugs Cisplatin / Carboplatin DNA Adducts DNA Adducts Platinum Drugs->DNA Adducts DNA Damage Response DDR Activation DNA Adducts->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response->Apoptosis DNA Repair DNA Repair DNA Damage Response->DNA Repair

Caption: Platinum-based drugs' mechanism of action.

Conclusion

This guide provides a preliminary comparative framework for evaluating the in vivo efficacy of compounds from Kadsura coccinea, represented here by Heilaohulignan C, against standard chemotherapy agents. While Heilaohulignan C shows promising anti-tumor activity in a gastric cancer model with limited toxicity, a direct comparison with the well-established efficacy of doxorubicin, paclitaxel, cisplatin, and carboplatin in breast and lung cancer is challenging without head-to-head studies. The distinct mechanisms of action and signaling pathways highlighted here underscore the diverse approaches to cancer therapy. Further preclinical research, specifically focusing on the in vivo efficacy and safety profile of this compound across various cancer models, is essential to determine its potential as a novel therapeutic agent.

References

Independent Verification of Kadsuracoccinic Acid A Anti-HIV EC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported anti-HIV-1 activity of Kadsuracoccinic Acid A. To date, a single study has published an EC50 value for this compound. This document summarizes the available data, outlines the presumed experimental methodologies based on standard practices, and highlights the current lack of independent verification.

Data Presentation

The anti-HIV-1 activity of this compound has been reported in a single primary research article. The key quantitative data from this study are summarized below. Of critical note is the absence of independently verified EC50 values in the scientific literature.

CompoundReported EC50 (µM)Reported CC50 (µM)Therapeutic Index (TI)Primary SourceIndependent Verification
This compound68.7Not ReportedNot ReportedLiang et al., 2015Not Found

EC50 (50% Effective Concentration): The concentration of a drug that gives a half-maximal response. In this context, it represents the concentration of this compound required to inhibit 50% of HIV-1 replication in vitro.

CC50 (50% Cytotoxic Concentration): The concentration of a substance that kills 50% of cells in vitro. This value is a critical indicator of the compound's toxicity.

Therapeutic Index (TI): The ratio of the CC50 to the EC50 (CC50/EC50). A higher TI is desirable, as it indicates that the drug is effective at a concentration that is much lower than its toxic concentration.

Experimental Protocols

While the detailed experimental protocol from the primary study by Liang et al. (2015) could not be fully accessed, the following represents a standard methodology for determining the anti-HIV-1 EC50 and cytotoxicity of a novel compound.

Anti-HIV-1 Activity Assay (Presumed Protocol)

A common method for assessing the anti-HIV-1 activity of a compound is through a cell-based assay that measures the inhibition of viral replication. The p24 antigen capture ELISA is a widely used technique for this purpose.

  • Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Viral Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, the cells are treated with various concentrations of this compound. A positive control (e.g., Azidothymidine - AZT) and a negative control (vehicle, e.g., DMSO) are run in parallel.

  • Incubation: The treated and infected cells are incubated for a period of 4-5 days to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected and the level of HIV-1 p24 capsid protein is quantified using a commercial p24 antigen capture ELISA kit.

  • EC50 Calculation: The percentage of inhibition of p24 production is calculated for each concentration of this compound relative to the negative control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (Presumed Protocol)

The cytotoxicity of a compound is typically assessed using an MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: MT-4 cells are seeded in a 96-well plate at a specific density and allowed to adhere or stabilize for 24 hours.

  • Compound Treatment: The cells are then treated with the same range of concentrations of this compound as used in the anti-HIV assay.

  • Incubation: The cells are incubated with the compound for the same duration as the anti-HIV assay (4-5 days).

  • MTT Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period (typically 2-4 hours), the resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The percentage of cytotoxicity is calculated for each concentration of this compound relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the logical workflow for the independent verification of an anti-HIV compound and the presumed experimental workflow for determining the EC50 value.

G cluster_0 Independent Verification Workflow A Identify Primary Report of This compound Anti-HIV EC50 B Search for Independent Studies Reporting EC50 Value A->B C Extract Experimental Protocols from All Sources B->C D Compare EC50 Values and Methodologies C->D E Synthesize and Publish Comparison Guide D->E G cluster_1 Presumed Anti-HIV EC50 Determination Workflow P1 Culture MT-4 Cells P2 Infect Cells with HIV-1 P1->P2 P3 Treat with this compound (Varying Concentrations) P2->P3 P4 Incubate for 4-5 Days P3->P4 P5 Quantify p24 Antigen (ELISA) P4->P5 P6 Calculate % Inhibition P5->P6 P7 Determine EC50 Value P6->P7

Safety Operating Guide

Safeguarding Researchers: A Guide to Handling Kadsuracoccinic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Kadsuracoccinic Acid A. The following procedural guidance is based on best practices for handling potent, powdered bioactive compounds with cytotoxic properties, in the absence of a specific Safety Data Sheet (SDS) for this compound.

This compound is a triterpenoid (B12794562) isolated from the medicinal plant Kadsura coccinea.[1] Research has shown that it possesses anticancer activity and can arrest cell division, indicating cytotoxic properties.[2] Due to its potential hazards, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Handling

Given the powdered nature and cytotoxic potential of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment (PPE)
Weighing and Preparing Solutions (Dry Powder Handling) - Full-face respirator with P100 (or N100) particulate filters.- Chemical-resistant disposable gown or lab coat with tight cuffs.- Double-gloving with nitrile or neoprene gloves.- Safety goggles (in addition to the full-face respirator).- Shoe covers.
Handling Solutions - Lab coat.- Safety glasses with side shields or safety goggles.- Nitrile or neoprene gloves.
Cell Culture and in vitro Assays - Lab coat.- Nitrile gloves.- Work should be conducted in a certified biological safety cabinet (BSC).
Cleaning and Decontamination - Chemical-resistant disposable gown or lab coat.- Chemical-resistant gloves (e.g., butyl rubber or Viton).- Safety goggles.- Respiratory protection may be required depending on the nature of the spill.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following step-by-step plan outlines the key procedures from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Recommended storage for the powder is at -20°C for long-term stability.[2]

  • Preparation of Stock Solutions:

    • All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a containment glove box to avoid inhalation of airborne particles.

    • Use a dedicated set of non-sparking spatulas and weighing boats.

    • This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Select the appropriate solvent based on the experimental requirements.

    • Slowly add the solvent to the powder to avoid aerosolization.

  • Experimental Procedures:

    • When working with solutions, ensure adequate ventilation.

    • Avoid contact with skin and eyes.

    • Use positive displacement pipettes for accurate and safe handling of solutions.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and weighing boats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: Due to its cytotoxic nature, the primary recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal company. Chemical neutralization may be an alternative, but specific protocols would need to be developed and validated.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a rapid and coordinated response is essential to contain the material and decontaminate the area. The following diagram outlines the general workflow for handling a chemical spill of this compound.

Spill_Workflow cluster_0 Immediate Actions cluster_1 Assessment and Preparation cluster_2 Containment and Cleanup cluster_3 Decontamination and Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill (Size and Nature) Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill (Use absorbent pads for liquids, cover powders with damp cloth) Don_PPE->Contain Clean Clean the Area (Work from outside in) Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Chemical Spill Response Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。